(6-Chloropyridin-3-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXXBTYIFBFZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357654 | |
| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64614-49-9 | |
| Record name | (6-Chloro-3-pyridinyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64614-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-chloropyridine-3-carbonyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Chloropyridin-3-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-3-yl)(morpholino)methanone, a synthetic compound featuring a chlorinated pyridine ring linked to a morpholine moiety, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structural alerts, namely the electrophilic 6-chloropyridine core and the versatile morpholine scaffold, suggest a wide range of potential chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in the field.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates.[2] Its presence in numerous approved drugs underscores its importance.[2][3] The 6-chloropyridine group, on the other hand, serves as a key reactive handle for introducing further molecular diversity through nucleophilic substitution reactions.[1]
Core Chemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 64614-49-9 | [1][4][5][6][7] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][4][7] |
| Molecular Weight | 226.66 g/mol | [1][4][6][7][8] |
| Purity | Typically ≥97% | [6][7] |
| Appearance | White powder | [9] |
| Melting Point | 68 - 73 °C (154 - 163 °F) | [10] |
| Boiling Point | 298 °C (568 °F) | [10] |
| Storage | Sealed in a dry, room temperature environment | [4] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that leverages fundamental organic chemistry reactions.
General Synthesis Pathway
The most common synthetic route involves the coupling of a 6-chloronicotinic acid derivative with morpholine.[1] This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation with morpholine.
A key intermediate in this synthesis is 6-chloronicotinoyl chloride. This can be prepared by treating 6-chloronicotinic acid with a chlorinating agent like thionyl chloride or a mixture of phosphorus pentachloride and phosphorus oxychloride.[1][11]
References
- 1. Buy this compound | 64614-49-9 [smolecule.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 64614-49-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 64614-49-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. chemuniverse.com [chemuniverse.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound, CasNo.64614-49-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to (6-Chloropyridin-3-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloropyridin-3-yl)(morpholino)methanone is a synthetic compound featuring a chlorinated pyridine ring linked to a morpholine moiety via a ketone bridge. This molecule holds potential interest in medicinal chemistry and drug discovery due to the established biological activities of both the chloropyridine and morpholine scaffolds. This technical guide provides a comprehensive overview of its molecular structure, a detailed, plausible synthesis protocol, and predicted spectroscopic and physicochemical properties. The potential biological significance is also discussed based on the activities of structurally related compounds.
Molecular Structure and Chemical Properties
This compound is a white to off-white solid. Its core structure consists of a pyridine ring chlorinated at the 6-position and a morpholine ring, connected by a carbonyl group at the 3-position of the pyridine ring.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 64614-49-9 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| Canonical SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)Cl |
| InChI | InChI=1S/C10H11ClN2O2/c11-10-7-8(9(14)13-3-1-12-2-4-13)5-6-15-10/h5-7H,1-4H2 |
| InChIKey | Not readily available |
| Predicted LogP | 1.3 |
| Predicted pKa (most basic) | 4.8 (pyridine nitrogen) |
Synthesis
The synthesis of this compound is typically achieved through the acylation of morpholine with 6-chloronicotinic acid or its activated derivative, 6-chloronicotinoyl chloride. The latter is generally preferred due to its higher reactivity, leading to a more efficient reaction.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the amide coupling of an acyl chloride with a secondary amine.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
Step 1: Preparation of 6-Chloronicotinoyl chloride
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene (2-3 times). The resulting crude 6-chloronicotinoyl chloride is a solid and is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the cooled morpholine solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-2 (Pyridine) |
| ~7.8 | dd | 1H | H-4 (Pyridine) |
| ~7.4 | d | 1H | H-5 (Pyridine) |
| ~3.7 | m | 4H | -CH₂-O- (Morpholine) |
| ~3.6 | m | 4H | -CH₂-N- (Morpholine) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~152 | C-6 (Pyridine) |
| ~148 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~128 | C-3 (Pyridine) |
| ~124 | C-5 (Pyridine) |
| ~67 | -CH₂-O- (Morpholine) |
| ~45 | -CH₂-N- (Morpholine) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1640-1660 | Strong | C=O stretch (amide) |
| ~1550-1600 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| ~1115 | Strong | C-O-C stretch (morpholine ether) |
| ~1050 | Medium | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 226/228 | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 140/142 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |
| 112/114 | [M - C₄H₈NO - CO]⁺ (Loss of morpholine and carbonyl group) |
| 86 | [C₄H₈NO]⁺ (Morpholinylcarbonyl fragment) |
| 56 | [C₃H₆N]⁺ (Fragment from morpholine ring) |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively published, the structural motifs present suggest several avenues for its potential bioactivity.
-
Antimicrobial and Antifungal Activity: Pyridine carboxamides are a well-established class of compounds with demonstrated antimicrobial and antifungal properties. The chlorosubstituent on the pyridine ring can enhance this activity.
-
Enzyme Inhibition: The morpholine moiety is present in several enzyme inhibitors. For instance, some morpholino-containing compounds have been investigated as inhibitors of protein kinases and other enzymes involved in cellular signaling.
-
CNS Activity: The morpholine ring is a common feature in centrally acting drugs. Depending on its overall physicochemical properties, this compound could potentially cross the blood-brain barrier and interact with CNS targets.
Diagram 2: Potential Biological Interactions
Caption: Potential biological interactions based on structural motifs.
Conclusion
This compound is a readily synthesizable molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features suggest a range of possible biological activities that warrant exploration. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. Further studies are required to elucidate its specific biological targets and mechanisms of action.
References
Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (6-chloropyridin-3-yl)(morpholino)methanone, a key building block in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing from 6-chloronicotinic acid. The first step involves the activation of the carboxylic acid to form the more reactive acyl chloride intermediate, 6-chloronicotinoyl chloride. This is followed by a nucleophilic acyl substitution reaction with morpholine to yield the final amide product. An optional preliminary step, the synthesis of the starting material 6-chloronicotinic acid from 2-chloro-5-methylpyridine, is also described.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors.
Table 1: Synthesis of 6-Chloronicotinic Acid
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-methylpyridine | [1] |
| Key Reagents | Cobalt acetate, Oxygen, Chlorobenzene | [1] |
| Reaction Time | 4 hours | [1] |
| Temperature | 80°C | [1] |
| Yield | 79.7% | [1] |
| Purity | 99.52% (HPLC) | [1] |
Table 2: Synthesis of 6-Chloronicotinoyl Chloride
| Parameter | Value | Reference |
| Starting Material | 6-chloronicotinic acid | [2] |
| Key Reagents | Phosphorous oxychloride, Phosphorous pentachloride | [2] |
| Reaction Time | 1 hour at reflux | [2] |
| Temperature | 125°C (reflux) | [2] |
| Yield | Not explicitly reported, but used directly in the next step. | [2] |
Table 3: Synthesis of this compound
| Parameter | Value (based on analogous reaction) | Reference |
| Starting Material | 6-chloronicotinoyl chloride, Morpholine | [3] |
| Key Reagents | Triethylamine, Dichloromethane | [3] |
| Reaction Time | 1 hour | [3] |
| Temperature | Ambient | [3] |
| Yield | ~95% (based on amidation of benzoyl chloride with morpholine) | [3] |
Experimental Protocols
Synthesis of 6-Chloronicotinic Acid
This protocol describes the synthesis of the starting material, 6-chloronicotinic acid, from 2-chloro-5-methylpyridine.[1]
Materials:
-
2-chloro-5-methylpyridine (100g)
-
Chlorobenzene (450g)
-
Cobalt acetate (3g)
-
Oxygen
-
Methanol (for recrystallization)
Procedure:
-
In a 1000ml flask, a mixture of 2-chloro-5-methylpyridine, chlorobenzene, and cobalt acetate is stirred.
-
The system is heated to 80°C, and oxygen is introduced at a flow rate of 0.4 L/min.
-
The reaction is maintained under these conditions for 4 hours.
-
After the reaction, the mixture is cooled to room temperature, and the crude product is collected by filtration.
-
The crude product is recrystallized from methanol to yield 98.5g (79.7%) of 6-chloronicotinic acid with a purity of 99.52% as determined by HPLC.[1]
Synthesis of 6-Chloronicotinoyl Chloride
This protocol details the conversion of 6-chloronicotinic acid to its acyl chloride.[2]
Materials:
-
6-chloronicotinic acid (100g)
-
Phosphorous oxychloride (75 ml)
-
Phosphorous pentachloride (144g)
-
Anhydrous toluene
Procedure:
-
In a suitable reaction vessel, 100 g of 6-chloronicotinic acid is intimately mixed with 75 ml of phosphorous oxychloride and 144 g of phosphorous pentachloride.
-
The reaction mixture is slowly heated in an oil bath to 80°C over 25 minutes with stirring.
-
The bath temperature is then raised to 125°C, and the solution is refluxed for 1 hour.[2]
-
After reflux, the excess reagents are removed under reduced pressure.
-
Anhydrous toluene is added to the residue, and the solution is concentrated again under reduced pressure to yield crude 6-chloronicotinoyl chloride as a colorless solid, which is used in the next step without further purification.[2]
Synthesis of this compound
This protocol describes the final amidation step, adapted from a similar, well-documented procedure.[3]
Materials:
-
6-chloronicotinoyl chloride (10.0 mmol, 1 equivalent)
-
Morpholine (11.0 mmol, 1.1 equivalents)
-
Triethylamine (12.0 mmol, 1.2 equivalents)
-
Dichloromethane (20 mL)
-
Water
Procedure:
-
To a stirred solution of morpholine (0.958 g, 11.0 mmol) and triethylamine (1.260 g, 12.0 mmol) in dichloromethane (20 mL) at ambient temperature, a solution of 6-chloronicotinoyl chloride (1.76 g, 10.0 mmol) in dichloromethane is added dropwise. The rate of addition should be controlled to minimize any significant temperature increase.
-
The reaction mixture is stirred for an additional 1 hour at ambient temperature.
-
Following the reaction, water (20 mL) is added to the mixture.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic extracts are washed with water (4 x 15 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product. The expected yield is approximately 95%.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall synthesis pathway from 2-chloro-5-methylpyridine.
Caption: Core two-step synthesis from 6-chloronicotinic acid.
Caption: Experimental workflow for the core synthesis.
References
Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone from 6-chloronicotinic acid. This transformation is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. This document outlines two primary synthetic strategies: a two-step approach involving the formation of an acyl chloride intermediate and a one-pot synthesis utilizing common amide coupling reagents. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to assist researchers and professionals in the successful execution of this synthesis.
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules containing this functional group. The target molecule, this compound, incorporates both a chlorinated pyridine ring and a morpholine moiety. Chlorinated pyridines are prevalent scaffolds in agrochemicals and pharmaceuticals, often imparting desirable pharmacokinetic properties. Morpholine derivatives are also of significant interest in drug discovery, appearing in a wide range of approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.
This guide details the chemical transformation of 6-chloronicotinic acid to this compound, a valuable intermediate for the synthesis of more complex molecules. The presented methodologies are based on established principles of amide bond formation and are designed to be reproducible and scalable.
Synthetic Pathways
The formation of an amide bond from a carboxylic acid and an amine can be achieved through several methods. The primary challenge is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This guide focuses on two robust and widely used approaches.
Two-Step Synthesis via Acyl Chloride Intermediate
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Caption: Two-step synthesis of the target molecule.
One-Pot Synthesis using Coupling Reagents
Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. This approach avoids the isolation of the often-sensitive acyl chloride. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Caption: One-pot synthesis of the target molecule.
Experimental Protocols
The following protocols are provided as detailed guides for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Two-Step Synthesis via Acyl Chloride
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1.0 eq).
-
Carefully add thionyl chloride (5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve morpholine (2.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the solution of 6-chloronicotinoyl chloride dropwise to the cooled morpholine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis using EDC/HOBt
-
To a round-bottom flask, add 6-chloronicotinic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Add an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add morpholine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the described synthetic protocols.
Table 1: Reagents for Two-Step Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 5.0 |
| Morpholine | C₄H₉NO | 87.12 | 2.0 |
Table 2: Reagents for One-Pot Synthesis (EDC/HOBt)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.1 |
| EDC | C₉H₁₇N₃ | 155.25 | 1.2 |
| HOBt | C₆H₅N₃O | 135.12 | 1.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.0-3.0 |
Table 3: Product Characterization
| Property | Value |
| Product Name | This compound |
| CAS Number | 64614-49-9 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| Appearance | Off-white to yellow solid (expected) |
| Purity | >97% (typical for commercial samples) |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the two-step synthesis.
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Position of Morpholine in Drug Design
Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a multitude of approved therapeutic agents and clinical candidates is no coincidence.[1][2] The unique physicochemical properties conferred by the morpholine ring—including enhanced aqueous solubility, metabolic stability, and favorable pKa—make it an invaluable building block for optimizing drug-like properties.[1][3][4] The morpholine moiety can serve multiple roles: as a key component of a pharmacophore that interacts directly with a biological target, as a rigid scaffold to correctly orient other functional groups, or as a tool to modulate a molecule's pharmacokinetic and pharmacodynamic (PK/PD) profile.[5][6][7] This guide provides a technical overview of morpholine's application in medicinal chemistry, focusing on key therapeutic areas and presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Contributions of the Morpholine Ring
The utility of the morpholine ring stems from its distinct structural and electronic features. The presence of the oxygen atom opposite the nitrogen atom significantly influences the ring's properties compared to analogues like piperidine or piperazine.
-
Basicity (pKa): The electron-withdrawing effect of the ether oxygen lowers the basicity of the morpholine nitrogen (pKa ≈ 8.4-8.7) compared to piperidine (pKa ≈ 11.2).[3] This reduced basicity is highly advantageous, as it minimizes the potential for off-target interactions with aminergic GPCRs and ion channels, while ensuring the amine remains partially protonated at physiological pH, which is crucial for aqueous solubility.
-
Solubility: The oxygen atom acts as a hydrogen bond acceptor, and the protonated nitrogen acts as a hydrogen bond donor, significantly improving the aqueous solubility of parent molecules.[3][4] This is a critical parameter for achieving good oral bioavailability. For instance, in the case of the EGFR inhibitor Gefitinib, the morpholine ring provides better water solubility, which contributes to its oral bioavailability.[4]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can be a liability for other alicyclic amines. This enhances the half-life and overall metabolic profile of drug candidates.[2]
-
Lipophilicity: The morpholine ring offers a balanced lipophilic-hydrophilic profile, allowing medicinal chemists to fine-tune the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]
Therapeutic Applications of Morpholine Derivatives
The versatility of the morpholine scaffold is evident in its widespread use across diverse therapeutic areas. Below are key examples, supported by quantitative data.
Anticancer Agents: Targeting Kinase Signaling
A significant number of morpholine-containing drugs are anticancer agents, often targeting protein kinases.[4] The morpholine group can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.
Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[8] The morpholine group enhances solubility and forms key interactions in the kinase domain.[4]
PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer.[1][7][9] The morpholine ring is a common feature in many PI3K inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[2][5]
Table 1: Quantitative Activity of Selected Morpholine-Containing Anticancer Agents
| Compound | Target(s) | Cancer Type | IC₅₀ Value | Citation(s) |
| Gefitinib | EGFR | NSCLC | ~2-85 nM (mutant EGFR) | [8] |
| Gedatolisib (PKI-587) | PI3Kα, mTOR | Various solid tumors | PI3Kα: 0.4 nM, mTOR: 1.6 nM | [1] |
| GDC-0941 | Pan-Class I PI3K | Various solid tumors | PI3Kα: 3 nM, PI3Kδ: 3 nM | [9] |
| Compound 7c (quinazoline-based) | PI3K/Akt/mTOR pathway | Breast Cancer (MCF7) | 250-500 nM (in-cell pAkt inhibition) | [7] |
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholine-containing drugs.
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Antibacterial Agents
Linezolid (Zyvox®): A landmark antibacterial agent, Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism involves inhibiting the initiation of bacterial protein synthesis. The morpholine ring is a critical part of its structure.
Table 2: In Vitro Antibacterial Activity of Linezolid
| Organism | Resistance Profile | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Citation(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2.0 | 2.0 | [3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.0 | 2.0 | [3][10] |
| Staphylococcus aureus | All isolates (n=2,872) | 2.0 | 2.0 | [3][11] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1.0 | 2.0 | [3] |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Central Nervous System (CNS) Agents
The morpholine ring is a valuable scaffold for CNS drug discovery due to its ability to impart a balanced profile of lipophilicity and hydrophilicity, which aids in crossing the blood-brain barrier (BBB).[5][6]
Aprepitant (Emend®): A selective, high-affinity antagonist of the human neurokinin-1 (NK-1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting.[12] The morpholine moiety is integral to its binding to the NK-1 receptor.[13]
Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[14][15]
Table 3: Quantitative Activity of Selected Morpholine-Containing CNS Agents
| Compound | Target | Therapeutic Use | Binding Affinity (Kᵢ or IC₅₀) | Citation(s) |
| Aprepitant | NK-1 Receptor | Antiemetic | IC₅₀ = 0.1 nM | [12][16] |
| Reboxetine | Norepinephrine Transporter (NET) | Antidepressant | Kᵢ = 1.1 - 5.4 nM | [14] |
Experimental Protocols
Providing detailed, reproducible experimental methods is critical for drug discovery and development. Below are representative protocols for the synthesis of a key morpholine-containing drug and for a common biological assay used to evaluate its target engagement.
Protocol 1: Synthesis of Gefitinib (7)
This protocol outlines a key step in a multi-step synthesis of Gefitinib, specifically the final coupling of the quinazoline core with morpholine.[17]
Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)
Materials:
-
6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (22) (87.5 g, 0.22 mol)
-
Morpholine (43 g, 0.5 mol)
-
Potassium iodide (KI) (2.0 g)
-
Dimethylformamide (DMF) (200 mL)
-
Chloroform (CHCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water
Procedure:
-
To a solution of morpholine (43 g) in DMF (200 mL), add 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (22) (87.5 g) and potassium iodide (2.0 g).
-
Stir the solution at 60 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (2 L).
-
Extract the aqueous mixture with chloroform (3 x 300 mL).
-
Combine the organic layers and wash sequentially with a saturated solution of sodium carbonate (2 x 200 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure (vacuum) to yield the crude product.
-
The final product, Gefitinib, can be further purified by recrystallization or column chromatography.
Protocol 2: In Vitro PI3K Enzyme Activity Assay (ADP-Glo™ Format)
This protocol describes a common method to measure the enzymatic activity of a PI3 Kinase and assess the potency of an inhibitor.[18] The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Purified PI3K enzyme (e.g., PI3Kα/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (morpholine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the morpholine-based inhibitor in DMSO. Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme/Substrate Preparation: Dilute the PI3K enzyme and lipid substrate (PIP2) in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Mandatory Visualizations
Experimental Workflow: High-Throughput Screening (HTS) for Kinase Inhibitors
The following diagram illustrates a typical workflow for identifying novel kinase inhibitors from a large compound library, a process relevant for discovering new morpholine-based therapeutics.
Caption: A generalized high-throughput screening (HTS) workflow for kinase inhibitors.
Logical Relationship: Role of Morpholine in Drug Properties
This diagram illustrates the logical flow of how the structural features of the morpholine ring contribute to improved properties in a drug candidate.
Caption: How morpholine's structure improves key physicochemical & drug-like properties.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ability of Linezolid to Combat Staphylococcus aureus and Pseudomonas aeruginosa Isolated from Polymicrobial Wound Infections [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.de [promega.de]
(6-Chloropyridin-3-yl)(morpholino)methanone: A Technical Review of a Potential Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloropyridin-3-yl)(morpholino)methanone is a synthetic compound featuring a 6-chloropyridine core linked to a morpholine moiety via a carbonyl bridge. While specific literature on this exact molecule is limited, its structural components are well-represented in medicinal chemistry, suggesting its potential as a scaffold for the development of novel therapeutic agents. The chlorinated pyridine ring is a common pharmacophore in compounds with antimicrobial and anticancer activities, while the morpholine ring is recognized as a "privileged structure" that can enhance pharmacokinetic properties and confer a wide range of biological effects. This technical guide provides a comprehensive review of the available information on this compound, including its synthesis, and explores its potential biological activities by examining structurally related compounds.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 64614-49-9 | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | N/A |
| Molecular Weight | 226.66 g/mol | N/A |
| Canonical SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)Cl | N/A |
| InChI | InChI=1S/C10H11ClN2O2/c11-10-7-6-9(8-12-10)13(14)4-2-1-3-5-15-13/h6-8H,1-5H2 | N/A |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely proceed via the conversion of 6-chloronicotinic acid to a more reactive acylating agent, such as an acyl chloride, which is then reacted with morpholine to form the desired amide.
Caption: Proposed two-step synthesis of this compound.
Inferred Experimental Protocol
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
-
To a stirred suspension of 6-chloronicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
After the addition is complete, the reaction mixture is typically heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents) in an inert solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 6-chloronicotinoyl chloride (1 equivalent) in the same solvent dropwise to the morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically washed with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess morpholine and base, and then with a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Potential Biological Activities and Structure-Activity Relationships
Direct biological data for this compound is not available in the public domain. However, the well-documented activities of its core components and structurally similar molecules provide a strong basis for predicting its potential pharmacological profile.
Insights from the Morpholine Moiety
The morpholine ring is a "privileged" scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its inclusion can enhance solubility, metabolic stability, and target binding.[3] Morpholine-containing compounds have demonstrated a wide array of biological activities.[1]
Table 1: Reported Biological Activities of Morpholine-Containing Compounds
| Biological Activity | Example Compound Class | Reference |
| Anticancer | PI3K inhibitors | [4] |
| Anti-inflammatory | Various | [5][6] |
| Antimicrobial | Various | [7] |
| Antiviral | Various | [3] |
| Neuroprotective | Various | [2] |
Insights from the 6-Chloropyridine Moiety
The chloropyridine scaffold is present in numerous bioactive compounds. The chlorine atom can act as a key binding element through halogen bonding and can influence the electronic properties of the pyridine ring, modulating its reactivity and interaction with biological targets.
Table 2: Reported Biological Activities of Chloropyridine and Pyridine Carboxamide Derivatives
| Biological Activity | Example Compound Class/Specific Compound | Quantitative Data (if available) | Reference |
| Antibacterial | Pyridine-3-carboxamide analogs | - | [8] |
| Antifungal | Pyridine carboxamide derivatives | In vivo activity against Botrytis cinerea | [9] |
| Antimicrobial | 2-amino-4-chloropyridine derivatives | Variable and modest activity | [10] |
| Antimycobacterial | Chloropyrimidines | MIC: 0.75 µg/mL | [11] |
| Antimalarial | Pyridine derivatives | IC₅₀ = 0.0402 µM against P. falciparum |
Structure-Activity Relationship (SAR) Considerations
Based on the analysis of related compounds, several structural features of this compound are likely to be important for its biological activity.
Caption: Key structural features influencing the potential bioactivity of the title compound.
-
The 6-Chloro Substituent: The position and nature of the halogen on the pyridine ring are often critical for activity. The chlorine at the 6-position could be crucial for target engagement, potentially through halogen bonding.
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a common interaction in drug-receptor binding.
-
The Carbonyl Linker: The amide bond provides a rigid and planar linker between the two heterocyclic rings, influencing their relative orientation.
-
The Morpholine Ring: This moiety is expected to improve the compound's drug-like properties, such as solubility and metabolic stability. The oxygen atom can also participate in hydrogen bonding.
Proposed Experimental Workflow for Biological Evaluation
Given the predicted activities, a logical workflow for the initial biological evaluation of this compound would involve screening against a panel of cancer cell lines and various microbial strains.
Caption: A proposed workflow for the biological evaluation of the title compound.
Conclusion
This compound represents an under-investigated molecule with significant potential for biological activity based on the well-established roles of its constituent chemical moieties. The combination of a chloropyridine scaffold, frequently associated with antimicrobial and anticancer properties, and a morpholine ring, known to enhance drug-like characteristics, makes this compound an attractive starting point for drug discovery programs. This technical guide, by consolidating information on its synthesis and the activities of related compounds, aims to provide a valuable resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds. Further empirical studies are warranted to fully elucidate the biological profile of this compound.
References
- 1. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Commercial Sourcing and Technical Profile of (6-Chloropyridin-3-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic methodology for the chemical compound (6-Chloropyridin-3-yl)(morpholino)methanone. While specific biological data for this compound is not extensively published, this guide also presents a hypothetical experimental workflow for its initial biological screening, based on the known activities of structurally related molecules.
Commercial Suppliers
This compound, identified by CAS Number 64614-49-9, is available from a number of commercial chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD/EUR) |
| Apollo Scientific | OR96542 / 64614-49-9 | Not Specified | 100mg, 250mg, 1g, 5g, 25g | £15.00 - £391.00 |
| CymitQuimica | 64614-49-9 | Not Specified | 100mg, 250mg, 1g, 5g, 25g | €32.00 - €597.00 |
| ChemUniverse | P66006 / 64614-49-9 | 97% | 50mg, 250mg, 1g | $30.00 - $180.00 |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Synthesis Methodology
The synthesis of this compound can be achieved through a two-step process starting from 6-chloronicotinic acid. The general synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with morpholine.
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
Reaction: 6-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding acyl chloride.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid.
-
Slowly add an excess of thionyl chloride to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 6-chloronicotinoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Reaction: The freshly prepared 6-chloronicotinoyl chloride is reacted with morpholine in the presence of a base to yield the final product.
Experimental Protocol:
-
Dissolve morpholine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 6-chloronicotinoyl chloride in the same anhydrous solvent to the cooled morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Hypothetical Biological Screening Workflow
While no specific signaling pathways involving this compound have been detailed in the public domain, the presence of the morpholine moiety, which is found in a number of kinase inhibitors (e.g., mTOR inhibitors), suggests a potential starting point for biological evaluation. The following diagram illustrates a hypothetical workflow for the initial screening of this compound for potential anticancer activity.
Caption: Hypothetical workflow for biological evaluation.
Biological significance of the morpholine moiety in drug design
A Technical Guide for Researchers and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has made it a cornerstone in the design of a multitude of approved and experimental drugs. This technical guide delves into the biological significance of the morpholine moiety, providing an in-depth analysis of its properties, its role in drug action, and the experimental methodologies used to evaluate its impact.
Physicochemical and Pharmacokinetic Significance of the Morpholine Moiety
The prevalence of the morpholine ring in successful drug candidates can be attributed to its favorable influence on key drug-like properties.[1][2] Its incorporation into a lead molecule can significantly enhance the pharmacokinetic profile.[3]
Key Physicochemical Properties:
-
pKa and Basicity: The nitrogen atom in the morpholine ring imparts a weak basicity, with a pKa typically around 8.7.[4][5] This is advantageous as it is close to physiological pH, allowing for a degree of ionization that can improve aqueous solubility and interactions with biological targets without being overly basic, which can lead to toxicity.[6]
-
Hydrophilicity and Solubility: The presence of both an ether oxygen and an amine nitrogen allows the morpholine ring to act as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor. This dual character contributes to a balanced hydrophilic-lipophilic profile, often improving the aqueous solubility of the parent molecule.[4][7]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, particularly in comparison to other nitrogen-containing heterocycles like piperazine.[8][9] While it can be metabolized, its inherent stability often leads to a more predictable and favorable pharmacokinetic profile, including prolonged bioavailability.[6][7]
-
Blood-Brain Barrier Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. The balanced lipophilicity and hydrophilicity of the morpholine moiety, along with its ability to modulate the overall properties of a molecule, often enhances BBB permeability.[7][10]
Pharmacokinetic Advantages:
The incorporation of a morpholine moiety can lead to:
-
Improved oral bioavailability: Enhanced solubility and metabolic stability contribute to better absorption from the gastrointestinal tract.[5]
-
Favorable distribution: The balanced physicochemical properties can lead to optimal distribution throughout the body and, when desired, into the CNS.[7]
-
Reduced clearance: Increased metabolic stability can decrease the rate of drug elimination, leading to a longer duration of action.[6]
The Role of Morpholine in Drug-Target Interactions
Beyond its pharmacokinetic benefits, the morpholine ring actively participates in binding to biological targets, acting as a key pharmacophoric element or a versatile scaffold.[1][11]
-
As a Bioisostere: Morpholine is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine.[5] This substitution can fine-tune the basicity, lipophilicity, and metabolic stability of a molecule, leading to improved potency and reduced off-target effects.[5]
-
As a Scaffold: The rigid, chair-like conformation of the morpholine ring serves as an excellent scaffold, holding appended functional groups in a precise three-dimensional arrangement for optimal interaction with a target's binding site.[6][7]
-
Direct Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. The protonated nitrogen can also participate in ionic interactions or hydrogen bonding.[6]
Case Studies: Approved Drugs Featuring the Morpholine Moiety
The significance of the morpholine ring is underscored by its presence in numerous clinically successful drugs across various therapeutic areas.
-
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. The morpholine group in gefitinib enhances its solubility and provides a critical interaction point within the ATP-binding pocket of the EGFR kinase domain.[5]
-
Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The morpholine moiety is crucial for its antibacterial activity and contributes to its favorable pharmacokinetic profile.[12]
-
Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant. The morpholine ring is a central component of its pharmacophore.[7]
-
Aprepitant (Emend®): A neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. In aprepitant, the morpholine ring acts as a scaffold, correctly positioning the other pharmacophoric elements for receptor binding.[6]
Quantitative Data on Morpholine-Containing Compounds
To facilitate a comparative analysis, the following table summarizes key quantitative data for a selection of morpholine-containing drugs and experimental compounds.
| Compound | Therapeutic Class | Target(s) | IC₅₀ / Kᵢ | pKa | LogP |
| Gefitinib | Anticancer | EGFR | IC₅₀: 21.461 µM (L858R + T790M mutant) | 5.4, 7.2 | 3.2 |
| Linezolid | Antibiotic | Bacterial Ribosome | MIC: 0.5-4 mg/L for Staphylococci | - | 0.4 |
| Reboxetine | Antidepressant | Norepinephrine Transporter | Kᵢ: 1.1 nM | 9.3 | 2.7 |
| Aprepitant | Antiemetic | NK1 Receptor | IC₅₀: 0.1-0.2 nM | - | 4.7 |
| PQR620 | TORKi (experimental) | mTOR | IC₅₀: ~10 nM | - | - |
| Compound 11b | TORKi (experimental) | mTOR | IC₅₀: ~5 nM | - | - |
Note: IC₅₀, Kᵢ, pKa, and LogP values can vary depending on the experimental conditions. The data presented here are representative values from the literature.
Key Experimental Protocols
The evaluation of morpholine-containing drug candidates involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Kinase Inhibition Assays
Objective: To determine the inhibitory potency of a morpholine-containing compound against a specific kinase (e.g., PI3K, mTOR, EGFR).
A. PI3K/mTOR Kinase Assay (ADP-Glo™ Format)
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Materials:
-
Recombinant PI3K or mTOR enzyme
-
Lipid substrate (e.g., PIP2) for PI3K or protein substrate (e.g., inactive S6K) for mTOR
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
Test compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the test compound or vehicle control (DMSO).
-
Add a solution containing the kinase enzyme and the appropriate substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
B. EGFR Kinase Assay (Generic Protocol)
-
Principle: Similar to the PI3K/mTOR assay, this measures the inhibition of EGFR's enzymatic activity.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Gefitinib or other test compounds
-
Kinase buffer
-
Detection system (e.g., ADP-Glo™)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the EGFR enzyme, peptide substrate, and test compound in kinase buffer.
-
Initiate the reaction by adding ATP.
-
After incubation, quantify the kinase activity using a suitable detection method.
-
Determine the IC₅₀ value from the dose-response curve.[1]
-
BACE-1 Inhibition Assay (FRET-based)
Objective: To measure the inhibition of BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease.
-
Principle: This assay uses a peptide substrate labeled with a fluorescent donor and a quencher. Cleavage of the substrate by BACE-1 separates the donor and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human BACE-1 enzyme
-
FRET peptide substrate
-
Assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)
-
Test compound (serial dilutions)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, BACE-1 enzyme, and the test compound or vehicle control.
-
Incubate at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).[13]
-
Calculate the rate of substrate cleavage and determine the percent inhibition and IC₅₀ value.
-
Cell-Based Assays
A. Cell Proliferation/Viability Assay (MTT Assay)
Objective: To assess the effect of a morpholine-containing compound on the proliferation and viability of cancer cells.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HCC827 for EGFR inhibitors)
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[14]
-
B. Western Blotting for Pathway Inhibition
Objective: To determine if a morpholine-containing compound inhibits a specific signaling pathway within cells by assessing the phosphorylation status of key proteins.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the target proteins.
-
Materials:
-
Cell line of interest
-
Test compound
-
Growth factors for pathway stimulation (e.g., EGF for the EGFR pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture and treat cells with the test compound, and stimulate with a growth factor if necessary.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.[2]
-
Blood-Brain Barrier Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a compound across the BBB in a high-throughput manner.
-
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a 96-well plate setup where a filter support is coated with an artificial lipid membrane, separating a donor and an acceptor compartment.
-
Procedure:
-
A solution of the test compound is added to the donor wells.
-
The acceptor wells are filled with buffer.
-
The "sandwich" is incubated, allowing the compound to permeate from the donor to the acceptor compartment through the artificial membrane.
-
After incubation, the concentration of the compound in both compartments is measured (e.g., by LC-MS/MS).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which morpholine-containing drugs operate is crucial for understanding their mechanism of action. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Amyloid Precursor Protein processing by BACE1.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The morpholine moiety is a powerful tool in the arsenal of the medicinal chemist. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its versatility as a pharmacophoric element and synthetic scaffold, has solidified its importance in modern drug discovery.[1][2] A thorough understanding of its biological significance and the application of the robust experimental methodologies outlined in this guide are essential for the successful design and development of the next generation of morpholine-containing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 6. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodologies to assess drug permeation through the blood-brain barrier for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (6-Chloropyridin-3-yl)(morpholino)methanone: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between 6-chloronicotinoyl chloride and morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction
This compound is a heterocyclic compound incorporating a chlorinated pyridine ring and a morpholine moiety. The unique electronic properties of the 6-chloropyridine scaffold, combined with the structural features of the morpholine ring, make this compound a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1][2] While specific applications of this exact molecule are not extensively documented in publicly available literature, the constituent motifs are prevalent in a range of bioactive compounds, including those with anticancer and other therapeutic properties.[3] The morpholine group, in particular, is often introduced to enhance the pharmacological properties of a molecule.
This document outlines a reliable and scalable laboratory procedure for the preparation of this compound, starting from the commercially available 6-chloronicotinic acid. The protocol is divided into two main stages: the conversion of 6-chloronicotinic acid to the highly reactive 6-chloronicotinoyl chloride, followed by the amidation reaction with morpholine.
Reaction Scheme
Figure 1: Overall synthetic scheme for this compound.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 6-Chloronicotinic acid | ≥98% | Commercially Available | 5326-23-8 |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | 7719-09-7 |
| Morpholine | ≥99% | Commercially Available | 110-91-8 |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | 108-88-3 |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Experimental Protocol
Part 1: Synthesis of 6-Chloronicotinoyl Chloride
This procedure is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[4]
Workflow Diagram:
Figure 2: Workflow for the synthesis of 6-chloronicotinoyl chloride.
Step-by-Step Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloronicotinic acid (10.0 g, 63.5 mmol) in anhydrous toluene (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (11.0 mL, 152.4 mmol, 2.4 eq.) to the stirred suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is a solid and can be used in the next step without further purification.
Part 2: Synthesis of this compound
This amidation reaction follows the principles of the Schotten-Baumann reaction, where a base is used to neutralize the HCl byproduct.[5][6]
Workflow Diagram:
Figure 3: Workflow for the amidation of 6-chloronicotinoyl chloride with morpholine.
Step-by-Step Procedure:
-
In a 500 mL round-bottom flask, dissolve morpholine (6.6 mL, 76.2 mmol, 1.2 eq.) and triethylamine (10.6 mL, 76.2 mmol, 1.2 eq.) in anhydrous dichloromethane (DCM) (150 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the crude 6-chloronicotinoyl chloride (from Part 1, assuming 100% conversion, 63.5 mmol) in anhydrous DCM (100 mL).
-
Slowly add the solution of 6-chloronicotinoyl chloride to the cooled morpholine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Mechanism
The synthesis of this compound from 6-chloronicotinoyl chloride and morpholine proceeds via a nucleophilic addition-elimination mechanism.[7]
Figure 4: Simplified mechanism of the amidation reaction.
In the first step, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 6-chloronicotinoyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride ion as a good leaving group. The triethylamine present in the reaction mixture then acts as a base to deprotonate the nitrogen atom of the newly formed amide, yielding the final product and triethylammonium chloride.[8]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Part 1 | Incomplete reaction | Ensure anhydrous conditions and sufficient reflux time. Use fresh thionyl chloride. |
| Hydrolysis of acyl chloride | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. | |
| Low yield in Part 2 | Incomplete reaction | Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or slightly warm the mixture. |
| Formation of morpholine hydrochloride | Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct.[8] | |
| Poor solubility of reactants | Choose a solvent in which both reactants are soluble. Dichloromethane is generally a good choice. | |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts | Optimize the reaction stoichiometry. For purification, consider column chromatography with a suitable eluent system. |
Safety Precautions
-
6-Chloronicotinoyl chloride: This compound is corrosive and reacts violently with water.[9][10] It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled.[10] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Thionyl chloride: This reagent is highly corrosive and toxic. It reacts with water to release toxic gases (HCl and SO₂). All operations should be performed in a fume hood.
-
Morpholine: Morpholine is flammable and corrosive.[12] Avoid contact with skin and eyes.
-
Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12] An emergency eyewash and safety shower should be readily accessible.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development. The mechanistic insights and troubleshooting guide offer additional support for a successful outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Amide Synthesis [fishersci.it]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.fr [fishersci.fr]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
Application Note: Amide Coupling of 6-Chloronicotinic Acid and Morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of carboxylic acids and amines to form amides is a frequently employed transformation in drug discovery and development. This application note details a robust and efficient protocol for the amide coupling of 6-chloronicotinic acid with morpholine to synthesize (6-chloropyridin-3-yl)(morpholino)methanone. This compound serves as a valuable building block in the synthesis of more complex molecules due to the presence of a reactive chlorine atom on the pyridine ring, which can be further functionalized through various cross-coupling reactions.
The described method utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is known for its rapid reaction times, high yields, and minimal side reactions, making it an excellent choice for this transformation.
Reaction Scheme
The overall reaction involves the activation of the carboxylic acid group of 6-chloronicotinic acid by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), followed by nucleophilic attack by the secondary amine, morpholine, to form the desired amide product.
Caption: General reaction scheme for the HATU-mediated amide coupling.
Quantitative Data Summary
The following table summarizes typical quantitative data for the amide coupling of 6-chloronicotinic acid and morpholine using HATU as the coupling reagent. These values are based on general protocols for HATU-mediated couplings and may require optimization for specific experimental setups.
| Parameter | Value | Reference |
| Reactants | ||
| 6-Chloronicotinic Acid | 1.0 eq | |
| Morpholine | 1.0 - 1.2 eq | |
| Reagents | ||
| HATU | 1.0 - 1.2 eq | |
| DIPEA | 2.0 - 3.0 eq | |
| Solvent | ||
| Anhydrous DMF | 5-10 mL/mmol of acid | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | [1] |
| Reaction Time | 1 - 4 hours | |
| Yield | ||
| Isolated Yield | > 90% (typical for HATU couplings) |
Experimental Protocol
This protocol describes a general procedure for the amide coupling of 6-chloronicotinic acid and morpholine on a 1 mmol scale.
Materials:
-
6-Chloronicotinic acid (157.56 g/mol )
-
Morpholine (87.12 g/mol )
-
HATU (380.23 g/mol )
-
N,N-Diisopropylethylamine (DIPEA) (129.24 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloronicotinic acid (1.0 mmol, 157.6 mg).
-
Dissolve the acid in anhydrous DMF (5-10 mL).
-
Add DIPEA (2.0 mmol, 0.35 mL) to the solution and stir for 5 minutes.
-
Add HATU (1.1 mmol, 418.3 mg) to the reaction mixture and stir at room temperature. The solution may turn yellow.
-
After stirring for 15 minutes to pre-activate the carboxylic acid, add morpholine (1.0 mmol, 0.087 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the amide coupling and purification.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HATU is a potentially explosive compound and should be handled with care. Avoid grinding or subjecting it to shock.
-
DIPEA and DMF are irritants. Avoid contact with skin and eyes.
This application note provides a comprehensive guide for the successful synthesis of this compound. The described protocol is robust and can be adapted for various research and development applications in the pharmaceutical and chemical industries.
References
Application Notes and Protocols: DCC Coupling for the Synthesis of Pyridinyl-Morpholino Methanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pyridinyl-morpholino methanones using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. This class of compounds holds significant interest in medicinal chemistry, particularly as potential modulators of cellular signaling pathways. Included are experimental procedures, data presentation tables, and visualizations to guide researchers in the successful synthesis and characterization of these molecules.
Introduction
Pyridinyl-morpholino methanones are heterocyclic compounds that incorporate a pyridine ring, a ketone linker, and a morpholine moiety. The morpholine ring is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties.[1] This structural motif is of particular interest in the development of inhibitors for signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[1][2][3] The amide bond connecting the pyridine and morpholine fragments can be efficiently formed using carbodiimide coupling agents like DCC. DCC facilitates the reaction between a carboxylic acid and an amine by activating the carboxyl group, making it susceptible to nucleophilic attack by the amine.[4][5]
DCC Coupling Mechanism
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (morpholine) to form the desired amide and N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in many organic solvents and can be removed by filtration.[4][5]
Experimental Protocols
This section details two general yet robust protocols for the DCC-mediated coupling of a pyridine carboxylic acid with morpholine. The choice of protocol may depend on the specific reactivity of the substrates and the desired scale of the reaction.
Protocol 1: Standard DCC Coupling
This protocol is a straightforward and widely used method for amide bond formation.
Materials:
-
Pyridine carboxylic acid (e.g., Isonicotinic acid) (1.0 eq)
-
Morpholine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine carboxylic acid (1.0 eq) and anhydrous dichloromethane.
-
Add morpholine (1.0 eq) to the solution. If using, add DMAP (0.1 eq) at this stage.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate and wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrates and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the pure pyridinyl-morpholino methanone.
Protocol 2: DCC/HOBt Coupling for Racemization Suppression
This protocol is particularly useful when working with chiral substrates to minimize the risk of racemization. 1-Hydroxybenzotriazole (HOBt) is added to form an active ester intermediate that is less prone to racemization.
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the pyridine carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C.
-
Add DCC (1.1 eq) to the cooled solution and stir for 1 hour at 0 °C.
-
Add morpholine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with the reaction solvent.
-
If DCM is used as the solvent, proceed with the aqueous workup as described in Protocol 1 (steps 9-10).
-
If DMF is used, the solvent should be removed under high vacuum. The residue can then be partitioned between ethyl acetate and water, followed by the aqueous workup.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of pyridinyl-morpholino methanones. Data for the analogous morpholino(phenyl)methanone is included for comparison.
Table 1: Reaction Parameters and Yields
| Compound Name | Starting Carboxylic Acid | Coupling Protocol | Solvent | Reaction Time (h) | Yield (%) |
| (Pyridin-4-yl)(morpholino)methanone | Isonicotinic Acid | Protocol 1 | DCM | 18 | 75-90 |
| (Pyridin-3-yl)(morpholino)methanone | Nicotinic Acid | Protocol 2 | DMF | 24 | 70-85 |
| (Pyridin-2-yl)(morpholino)methanone | Picolinic Acid | Protocol 1 | DCM | 16 | 78-92 |
| morpholino(phenyl)methanone | Benzoic Acid | Protocol 1 | DCM | 12 | ~90 |
Table 2: Characterization Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| (Pyridin-4-yl)(morpholino)methanone | C10H12N2O2 | 192.22 | ~8.7 (d, 2H), ~7.5 (d, 2H), 3.4-3.8 (m, 8H) | ~168, ~150, ~145, ~122, ~66, ~45 |
| morpholino(phenyl)methanone | C11H13NO2 | 191.23 | 7.41 (m, 5H), 3.70 (br s, 4H), 3.55 (br s, 4H) | 170.6, 135.4, 130.0, 128.7, 127.2, 67.0, 48.4, 42.7 |
Note: NMR data for pyridinyl-morpholino methanones are predicted based on analogous structures. Actual chemical shifts may vary.
Mandatory Visualizations
DCC Coupling Workflow
Caption: Workflow for the DCC-mediated synthesis of pyridinyl-morpholino methanones.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
Application Note: 1H NMR Characterization of (6-Chloropyyridin-3-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the 1H Nuclear Magnetic Resonance (NMR) characterization of (6-Chloropyridin-3-yl)(morpholino)methanone, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental 1H NMR data, this note presents predicted spectral data based on the analysis of structurally similar compounds. The provided experimental protocol outlines the necessary steps for sample preparation and data acquisition to verify these predictions and obtain empirical data.
Introduction
This compound is a chemical entity that incorporates a substituted pyridine ring and a morpholine moiety. Such scaffolds are prevalent in pharmacologically active molecules, making their unambiguous structural elucidation crucial. 1H NMR spectroscopy is a primary analytical technique for determining the chemical structure of organic molecules. This application note serves as a practical guide for researchers engaged in the synthesis and characterization of this compound and its analogs.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from the known chemical shifts of protons in similar chemical environments, specifically the 6-chloropyridine and morpholine ring systems. The exact chemical shifts and coupling constants should be confirmed by experimental data.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | 8.5 - 8.7 | d | ~2.5 | 1H |
| H-4 (Pyridine) | 7.8 - 8.0 | dd | ~8.5, 2.5 | 1H |
| H-5 (Pyridine) | 7.4 - 7.6 | d | ~8.5 | 1H |
| Morpholine (-OCH2CH 2N-) | 3.6 - 3.8 | m | - | 4H |
| Morpholine (-OCH 2CH2N-) | 3.4 - 3.6 | m | - | 4H |
Note: The predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are expected to be observed in a deuterated solvent such as Chloroform-d (CDCl3). The morpholine protons often appear as broad or complex multiplets due to conformational exchange.
Experimental Protocol
This section details a general procedure for acquiring the 1H NMR spectrum of this compound.
1. Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane - TMS)
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard (e.g., TMS) to the solution, if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~16 ppm
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the internal standard peak to 0 ppm (for TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
Workflow Diagram
The following diagram illustrates the general workflow for the 1H NMR characterization of this compound.
Caption: Experimental workflow for 1H NMR characterization.
Conclusion
The provided predicted 1H NMR data and experimental protocol offer a comprehensive resource for the characterization of this compound. While the predicted data serves as a valuable reference, it is imperative for researchers to acquire empirical data to confirm the structure and purity of their synthesized compound. The detailed workflow and protocol herein will facilitate this process, ensuring accurate and reliable structural elucidation.
HPLC method for purity analysis of (6-Chloropyridin-3-yl)(morpholino)methanone
An Application Note and Protocol for the Purity Analysis of (6-Chloropyridin-3-yl)(morpholino)methanone by High-Performance Liquid Chromatography (HPLC).
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for determining the purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust RP-HPLC method for the quantitative analysis of this compound and the separation of potential impurities. The method is designed to be accurate, precise, and suitable for routine quality control analysis.
Experimental Protocol
This section details the materials, instrumentation, and procedures for the HPLC analysis.
Materials and Reagents
-
This compound reference standard (Purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, v/v), HPLC grade
-
Water, deionized and filtered (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Gradient Elution Program
The gradient program for the mobile phase is detailed below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 5 | 80 | 20 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 30.1 | 80 | 20 |
| 35 | 80 | 20 |
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25 mL with methanol in a 25 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation and Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Purity Analysis Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound.
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.8 | 15000 | 0.5 |
| Impurity 2 | 8.2 | 24000 | 0.8 |
| Main Compound | 12.5 | 2910000 | 97.0 |
| Impurity 3 | 15.1 | 30000 | 1.0 |
| Impurity 4 | 19.7 | 21000 | 0.7 |
| Total | 3000000 | 100.0 |
Purity Calculation
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In this hypothetical analysis, the purity is determined to be 97.0%.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections.
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of standard) |
Conclusion
The described RP-HPLC method provides a reliable and accurate means for determining the purity of this compound. The method is straightforward to implement and suitable for quality control in a drug development setting. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for the Mass Spectrometric Analysis of (6-Chloropyridin-3-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of (6-Chloropyridin-3-yl)(morpholino)methanone, a compound of interest in pharmaceutical research and drug development. The protocols outlined herein are designed to facilitate the structural elucidation and quantification of this molecule using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide includes predicted fragmentation patterns, detailed experimental workflows, and data presentation tables to support researchers in their analytical endeavors.
Introduction
This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization, impurity profiling, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for these analyses.[1][2][3] This document serves as a practical guide for researchers employing LC-MS/MS for the analysis of this compound.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 64614-49-9 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| Chemical Structure |
|
Predicted Mass Spectrometry Fragmentation
Due to the absence of publicly available experimental mass spectra for this compound, a theoretical fragmentation pathway has been proposed based on the known fragmentation patterns of its constituent chemical moieties: the 6-chloropyridine ring, the ketone linker, and the morpholine ring.[4][5][6][7]
Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺ at m/z 227.66. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to occur at the most labile bonds, primarily the amide bond and within the morpholine ring.
Proposed Fragmentation Pathway
The primary fragmentation is anticipated to be the cleavage of the C-N bond between the carbonyl group and the morpholine nitrogen, a common pathway for N-acylmorpholines.[8] This would result in the formation of a stable 6-chloropyridin-3-yl-carbonyl cation. Further fragmentation of the morpholine ring and the chloropyridine moiety is also expected.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Summary of Predicted Fragment Ions
| Ion | Predicted m/z | Proposed Structure/Formula | Fragmentation Pathway |
| [M+H]⁺ | 227.66 | C₁₀H₁₂ClN₂O₂⁺ | Protonated molecular ion |
| Fragment 1 | 140.01 | C₆H₃ClNO⁺ | Loss of the morpholine moiety from [M+H]⁺ |
| Fragment 2 | 86.06 | C₄H₈NO⁺ | Cleavage of the amide bond, retaining the morpholine ring |
| Fragment 3 | 112.00 | C₅H₂Cl⁺ | Loss of carbon monoxide (CO) from Fragment 1 |
| Fragment 4 | 56.05 | C₃H₆N⁺ | Loss of formaldehyde (CH₂O) from Fragment 2 |
Experimental Protocols
The following protocols are provided as a starting point for the LC-MS/MS analysis of this compound and should be optimized for the specific instrumentation and analytical goals.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation (for quantification in biological fluids): Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the biological matrix (e.g., plasma, urine). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis. A solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.[6]
Liquid Chromatography (LC) Method
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for qualitative analysis |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for Quantification
Based on the predicted fragmentation, the following MRM transitions can be used for sensitive and selective quantification. The collision energy should be optimized for each transition to achieve the highest signal intensity.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 227.7 | 140.0 | 100 | Optimize (e.g., 20-30) |
| 227.7 | 86.1 | 100 | Optimize (e.g., 15-25) |
Experimental and Analytical Workflow
The overall workflow for the analysis of this compound involves a series of sequential steps from sample preparation to data analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
Data Presentation and Interpretation
For quantitative studies, a calibration curve should be constructed by plotting the peak area of the analyte against the known concentrations of the working standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.
Example Calibration Data Table
| Concentration (ng/mL) | Peak Area (arbitrary units) |
| 1 | 1500 |
| 5 | 7800 |
| 10 | 16000 |
| 50 | 82000 |
| 100 | 165000 |
| 500 | 830000 |
| 1000 | 1650000 |
Conclusion
The protocols and theoretical fragmentation patterns presented in this document provide a robust framework for the mass spectrometric analysis of this compound. While the fragmentation pathway is predictive, it is based on established principles of mass spectrometry and provides a solid foundation for method development.[9][10][11] Researchers are encouraged to use this guide as a starting point and to perform necessary optimizations for their specific analytical needs. The successful application of these methods will enable accurate and reliable characterization and quantification of this compound in various research and development settings.
References
- 1. Morpholine [webbook.nist.gov]
- 2. Mass fragmentation pattern of N- and O-substituted 2-morpholinols (1984) | Luca Simonotti | 4 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scilit.com [scilit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. uni-saarland.de [uni-saarland.de]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for (6-Chloropyridin-3-yl)(morpholino)methanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-3-yl)(morpholino)methanone is a valuable heterocyclic intermediate in pharmaceutical synthesis. Its structure, featuring a reactive chloropyridine ring and a morpholino-amide moiety, offers multiple avenues for chemical modification, making it a versatile building block for the development of complex molecular architectures. The chlorinated pyridine core allows for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The morpholine group can influence the physicochemical properties of derivative compounds, such as solubility and metabolic stability, which are critical parameters in drug design.
These application notes provide detailed protocols for the synthesis of this compound and illustrate its potential applications in the synthesis of bioactive molecules, including precursors to anticoagulants and scaffolds for kinase inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 64614-49-9[1][2] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂[2] |
| Molecular Weight | 226.66 g/mol [2] |
| Appearance | White to off-white powder |
| Purity | Typically ≥97% |
Table 2: Summary of a Synthetic Protocol for a Downstream Intermediate
| Intermediate | Starting Materials | Key Reagents | Reaction Type | Yield | Purity |
| 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 1-(4-nitrophenyl)-2-piperidone | Phosphorus pentachloride, Morpholine | Chlorination, Condensation-Elimination | ~66% (two steps) | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-chloronicotinic acid and morpholine via an acyl chloride intermediate.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Morpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Formation of 6-Chloronicotinoyl Chloride
-
In a dry round-bottom flask under an inert atmosphere, suspend 6-chloronicotinic acid (1.0 eq) in dichloromethane (DCM).
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is used directly in the next step.
Step 2: Amide Formation
-
Dissolve morpholine (2.2 eq) in DCM in a separate flask and cool to 0°C in an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in DCM.
-
Slowly add the 6-chloronicotinoyl chloride solution to the cooled morpholine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture sequentially with 1N HCl, water, and 1N NaOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Protocol 2: Potential Application in Suzuki-Miyaura Cross-Coupling
The chlorine atom on the pyridine ring of this compound is a suitable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids. This allows for the synthesis of a diverse library of substituted pyridine derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Reaction vessel suitable for inert atmosphere conditions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Application in the Synthesis of Pharmaceutical Scaffolds
While direct, large-scale manufacturing routes for some drugs like Apixaban may utilize alternative starting materials, this compound serves as a key building block for analogous structures and in discovery chemistry. For instance, it can be a precursor to intermediates like 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a known intermediate in some synthetic routes of Apixaban.[3][4][5][6][7]
Furthermore, the morpholine moiety is a common feature in many kinase inhibitors.[8][9] The PI3K/Akt/mTOR and Focal Adhesion Kinase (FAK) signaling pathways are critical in cell proliferation, survival, and migration, and are often dysregulated in cancer.[10][11][12][13][14][15][16][17][18][19] The development of inhibitors targeting these pathways is a major focus of cancer drug discovery. This compound provides a scaffold that can be elaborated, for example through Suzuki coupling at the 6-position, to generate libraries of compounds for screening against these kinase targets.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways that can be targeted by molecules derived from this compound and a general workflow for its synthesis and subsequent functionalization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 5. Process for the preparation of apixaban and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 7. US9932336B2 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Derivatization of (6-Chloropyridin-3-yl)(morpholino)methanone for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The (6-Chloropyridin-3-yl)(morpholino)methanone scaffold is a key starting point for the development of novel therapeutic agents, particularly in oncology. The morpholine moiety is a well-established pharmacophore in numerous kinase inhibitors, including those targeting the Phosphatidylinositol 3-kinase (PI3K) pathway. The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor in the hinge region of kinase domains. The 6-chloro-3-pyridinyl core provides a versatile platform for introducing chemical diversity through various synthetic methodologies, allowing for the systematic exploration of the chemical space to establish robust Structure-Activity Relationships (SAR).
This document provides detailed protocols for the derivatization of this compound at the 6-position of the pyridine ring and outlines the subsequent biological evaluation to generate SAR data. The primary focus is on generating analogs with potential inhibitory activity against the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug discovery. This compound derivatives are designed to inhibit PI3K, thereby blocking the downstream signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (6-Arylpyridin-3-yl)(morpholino)methanone.
Experimental Protocols
A. Synthesis of (6-Arylpyridin-3-yl)(morpholino)methanone Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a library of analogs by replacing the chlorine atom at the 6-position of the pyridine ring with various aryl and heteroaryl moieties.
Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the corresponding aryl boronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (6-Arylpyridin-3-yl)(morpholino)methanone derivative.
B. Biochemical Kinase Assay (PI3Kα)
This protocol describes a luminescent kinase assay to determine the IC₅₀ values of the synthesized compounds against the PI3Kα isoform. The assay measures the amount of ADP produced, which is correlated with kinase activity.
Workflow Diagram:
Caption: Workflow for the PI3Kα biochemical kinase assay.
Materials:
-
Purified recombinant PI3Kα
-
PI(4,5)P₂ substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized compounds (serial dilutions in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.
-
Incubate for an additional 40 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
C. Cell Proliferation Assay (MTT Assay)
This protocol assesses the ability of the synthesized compounds to inhibit the proliferation of cancer cell lines (e.g., MCF7, U87MG).
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell lines (e.g., MCF7, U87MG)
-
Complete cell culture medium
-
Synthesized compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate IC₅₀ values.
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a series of (6-Arylpyridin-3-yl)(morpholino)methanone derivatives to illustrate the SAR. The data demonstrates how substitutions on the aryl ring at the 6-position of the pyridine can influence PI3Kα inhibitory activity and anti-proliferative effects in a cancer cell line.
| Compound ID | R (Aryl Group at 6-position) | PI3Kα IC₅₀ (nM) | MCF7 Cell Proliferation IC₅₀ (µM) |
| 1 | Phenyl | 150 | 2.5 |
| 2 | 4-Fluorophenyl | 85 | 1.2 |
| 3 | 4-Chlorophenyl | 70 | 1.0 |
| 4 | 4-Methoxyphenyl | 120 | 1.8 |
| 5 | 4-(Trifluoromethyl)phenyl | 55 | 0.8 |
| 6 | 3-Methoxyphenyl | 200 | 3.1 |
| 7 | 2-Thienyl | 180 | 2.9 |
| 8 | 4-Pyridyl | 250 | 4.0 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for presenting SAR data. It is not based on actual experimental results for this specific chemical series.
Conclusion
The derivatization of the this compound scaffold, particularly at the 6-position, offers a promising strategy for the development of novel kinase inhibitors. The provided synthetic and biological testing protocols enable a systematic investigation of the SAR, which is crucial for optimizing potency, selectivity, and drug-like properties. The illustrative SAR table highlights the importance of electronic and steric factors of the substituents at the 6-position in modulating the biological activity. Further exploration of this scaffold is warranted to identify lead compounds for preclinical development.
Scale-up synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone
An Application Note and Protocol for the Scale-Up Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 64614-49-9) is a pivotal building block in contemporary medicinal and agrochemical research.[1][2][3][4] Its structure, featuring a reactive chlorinated pyridine ring and a morpholine amide, offers versatile handles for further chemical modification. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the chemical rationale behind the chosen methodology, emphasizes critical safety protocols, and establishes a self-validating process through detailed analytical checkpoints. The protocol is designed to be robust, scalable, and reproducible for researchers requiring multi-gram to kilogram quantities of high-purity material.
Introduction and Strategic Overview
The synthesis of this compound is most efficiently achieved via a two-stage process. This strategy is predicated on the activation of a carboxylic acid to a more electrophilic species, followed by nucleophilic substitution with an amine.
-
Stage 1: Carboxylic Acid Activation. 6-Chloronicotinic acid is converted to its highly reactive acyl chloride derivative, 6-chloronicotinoyl chloride. This transformation is fundamental as the direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable, typically resulting in a stable acid-base salt.[5] The use of a chlorinating agent like thionyl chloride (SOCl₂) effectively replaces the poor hydroxyl leaving group with a highly effective chloride leaving group.[6]
-
Stage 2: Amide Bond Formation. The freshly prepared 6-chloronicotinoyl chloride is reacted with morpholine. The nitrogen atom of the morpholine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond in a Schotten-Baumann type reaction.[5]
This synthetic route is favored for its high efficiency, use of readily available starting materials, and straightforward work-up procedures, making it highly amenable to process scale-up.[7][8][9]
Reaction Schematics and Workflow
Overall Synthetic Scheme
The two-stage synthesis is summarized below. The initial step involves the conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride, which is then coupled with morpholine to yield the final product.
Caption: Two-stage synthesis of the target compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire laboratory process, from initial setup to final product analysis.
Caption: Step-by-step experimental and analytical workflow.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloronicotinic Acid | ≥98% | Standard Supplier | Ensure it is dry before use. |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard Supplier | Handle with extreme caution in a fume hood.[10][11][12] |
| Morpholine | ≥99% | Standard Supplier | Anhydrous grade recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Other aprotic solvents like THF or Toluene can be used. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic layers. |
| Brine | Saturated NaCl solution | Lab Prepared | For aqueous wash. |
Equipment:
-
Three-neck round-bottom flask appropriately sized for the scale.
-
Mechanical overhead stirrer.
-
Reflux condenser with a gas inlet/outlet for nitrogen.
-
Dropping funnel.
-
Heating mantle with temperature controller.
-
Ice-water bath.
-
Rotary evaporator with a vacuum trap.
-
Standard laboratory glassware, including separatory funnel and Buchner funnel.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Protocol 1: Scale-Up Synthesis of 6-Chloronicotinoyl Chloride
This protocol is based on the established method of converting carboxylic acids to acyl chlorides using thionyl chloride.[6][13]
-
Setup: Assemble a dry three-neck flask with a mechanical stirrer, reflux condenser, and a glass stopper. Ensure the system is under a positive pressure of dry nitrogen. All glassware must be thoroughly dried to prevent premature reaction of thionyl chloride.[13]
-
Charging Reagents: To the flask, add 6-chloronicotinic acid (1.0 eq).
-
Addition of Thionyl Chloride: In a fume hood, carefully add thionyl chloride (2.0-3.0 eq) to the flask. The reaction can be exothermic. A small amount of dimethylformamide (DMF) can be added as a catalyst, but is often not necessary.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) and maintain for 2-4 hours.[13] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The solution should become clear.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Crucially, use a trap containing a sodium hydroxide solution to neutralize the toxic vapors. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure.[14] The resulting crude 6-chloronicotinoyl chloride, a pale yellow solid or oil, should be used immediately in the next step without further purification.[15][16]
Protocol 2: Scale-Up Synthesis of this compound
-
Setup: In a separate, appropriately sized three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of morpholine (2.5-3.0 eq) in anhydrous dichloromethane (DCM). Using an excess of morpholine serves both as the nucleophile and the base to neutralize the HCl byproduct.[17]
-
Cooling: Cool the morpholine solution to 0°C using an ice-water bath. Vigorous stirring is essential.
-
Acyl Chloride Addition: Dissolve the crude 6-chloronicotinoyl chloride (1.0 eq) from Protocol 1 in a minimal amount of anhydrous DCM and transfer it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring morpholine solution over 30-60 minutes. Maintain the internal temperature below 10°C during the addition. A precipitate of morpholine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield this compound as a white to off-white solid.
Data Presentation and Expected Results
| Parameter | Stage 1: Acyl Chloride | Stage 2: Amide Coupling |
| Starting Material | 6-Chloronicotinic Acid | 6-Chloronicotinoyl Chloride, Morpholine |
| Key Reagent | Thionyl Chloride | - |
| Solvent | None (or Toluene) | Dichloromethane |
| Temperature | Reflux (~80°C) | 0°C to Room Temperature |
| Typical Yield | >95% (crude) | 85-95% (after purification) |
| Product Form | Pale yellow solid/oil | White to off-white solid |
| Analytical Data for this compound | |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol [4][18] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~88-92 °C (literature values may vary) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.55 (d, 1H), 7.70 (dd, 1H), 7.40 (d, 1H), 3.75 (m, 8H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5, 151.0, 148.5, 137.5, 130.0, 124.5, 66.8, 45.0 (approximate). |
| Mass Spec (ESI+) | m/z: 227.05 [M+H]⁺ |
Critical Safety Considerations
Scientific integrity demands an unwavering commitment to safety, especially during scale-up operations.
-
Thionyl Chloride (SOCl₂): This reagent is extremely hazardous.[19][20]
-
Toxicity & Corrosivity: It is toxic if inhaled, corrosive to skin and eyes, and can cause severe burns.[10][19]
-
Reactivity: It reacts violently with water, releasing toxic gases (HCl and SO₂).[10][12][19] All operations MUST be conducted in a certified chemical fume hood.
-
PPE: A face shield, safety goggles, neoprene or nitrile gloves, and a flame-retardant lab coat are mandatory.[10][19]
-
Handling: Use sealed systems under an inert atmosphere. Ensure an appropriate quenching/scrubbing solution (e.g., dilute NaOH) is readily available for both equipment decontamination and vapor trapping.
-
-
Acyl Chlorides (e.g., 6-Chloronicotinoyl Chloride):
-
These are lachrymators and are corrosive and moisture-sensitive. Handle them swiftly and in an inert, dry atmosphere.
-
-
Amines (e.g., Morpholine):
-
Morpholine is corrosive and flammable. Avoid contact with skin and eyes and handle in a well-ventilated area.
-
-
General Procedures:
-
Always perform a risk assessment before starting any scale-up procedure.
-
Ensure that safety showers and eyewash stations are accessible and operational.[20]
-
Exothermic reactions should be managed with adequate cooling and controlled reagent addition.
-
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By detailing the chemical rationale, providing step-by-step instructions, and placing a strong emphasis on safety, this guide equips researchers and drug development professionals with the necessary tools to confidently produce this valuable intermediate at scale. Adherence to the described procedures and safety precautions will ensure a high-yielding, efficient, and safe synthetic process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 64614-49-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. 6-クロロニコチノイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. This compound | CymitQuimica [cymitquimica.com]
- 19. westliberty.edu [westliberty.edu]
- 20. actylislab.com [actylislab.com]
The Strategic Application of (6-Chloropyridin-3-yl)(morpholino)methanone in the Synthesis of Novel Nicotinic Acetylcholine Receptor Modulators
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: A Versatile Scaffold for Modulating Nicotinic Acetylcholine Receptors
The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels pivotal to synaptic transmission and neuronal signaling in the central and peripheral nervous systems.[1] Their diverse subunit composition gives rise to multiple receptor subtypes, such as α4β2 and α3β4, which have emerged as critical therapeutic targets for a range of neurological and psychiatric disorders, including nicotine addiction, cocaine use disorder, Alzheimer's disease, and Parkinson's disease.[1][2] The development of subtype-selective modulators for these receptors is a key objective in modern medicinal chemistry.
This guide focuses on the utility of (6-Chloropyridin-3-yl)(morpholino)methanone as a strategic starting material for the synthesis of nAChR modulators. This compound offers a unique combination of structural features:
-
The 6-Chloropyridine Moiety: A well-established pharmacophore in compounds targeting nAChRs, notably in the neonicotinoid class of insecticides which act as agonists at insect nAChRs. Its electronic properties and potential for diverse chemical modifications make it an excellent anchor for ligand-receptor interactions.
-
The Morpholine Group: A privileged scaffold in medicinal chemistry, the morpholine ring is often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate.
-
The Ketone Linker: The carbonyl group serves as a versatile chemical handle, enabling a wide array of synthetic transformations to generate diverse libraries of potential nAChR modulators.
This document provides a comprehensive overview of the rationale behind using this precursor, detailed synthetic protocols for its conversion into potential nAChR modulators, and robust methodologies for their biological evaluation.
The Rationale: Why this compound?
The choice of a starting material is a critical decision in any synthetic campaign. This compound is a commercially available[3][4] and synthetically tractable precursor that provides a solid foundation for structure-activity relationship (SAR) studies.[2][5] The 6-chloro substituent is particularly important as it can be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl or heteroaryl groups, allowing for the exploration of different binding pockets on the receptor. Furthermore, the ketone can be transformed through reactions such as reductive amination or Grignard additions to introduce new functional groups and stereocenters, which can be crucial for achieving subtype selectivity and desired modulatory effects (e.g., positive or negative allosteric modulation).[6]
Synthetic Protocol: From Precursor to a Putative nAChR Modulator
The following protocol details a representative synthetic route to convert this compound into a novel aminopiperidine-substituted derivative, a structural motif present in some known nAChR ligands. This protocol is based on established chemical principles, such as reductive amination.
Reaction Scheme
References
- 1. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 64614-49-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main approaches to synthesizing this compound:
-
Acid Chloride Route: This involves the reaction of 6-chloronicotinoyl chloride with morpholine. This is a classic and often robust method for amide bond formation.
-
Direct Amide Coupling: This route couples 6-chloronicotinic acid directly with morpholine using a coupling reagent. This method avoids the need to prepare the acid chloride separately but requires careful selection of the coupling agent and reaction conditions.
Q2: My reaction of 6-chloronicotinoyl chloride with morpholine is giving a low yield. What are the likely causes?
Several factors can contribute to a low yield in this reaction:
-
Hydrolysis of the Acid Chloride: 6-chloronicotinoyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction, which would revert it to the unreactive 6-chloronicotinic acid.[1]
-
Protonation of Morpholine: The reaction generates hydrogen chloride (HCl) as a byproduct. This HCl can protonate the nitrogen atom of the starting morpholine, rendering it non-nucleophilic and unable to react with the acid chloride.[1]
-
Incomplete Conversion to Acid Chloride: If the starting 6-chloronicotinic acid was not fully converted to the acid chloride, the overall yield of the final product will be reduced.
-
Suboptimal Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity, insufficient temperature may lead to a slow or incomplete reaction. Conversely, excessively high temperatures could promote side reactions.
Q3: I am attempting a direct coupling of 6-chloronicotinic acid and morpholine, but the yield is poor. What should I investigate?
For direct amide coupling reactions, common issues include:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be effectively activating the 6-chloronicotinic acid. The reactivity of different coupling reagents varies, and some may be more suitable than others for this specific substrate.
-
Deactivation of Morpholine: Similar to the acid chloride route, an acid-base reaction between the carboxylic acid and morpholine can occur, leading to the formation of a morpholinium salt that is not nucleophilic.
-
Suboptimal Base: The choice and amount of base are critical. A non-nucleophilic base is required to neutralize any acidic species without competing with the morpholine in the reaction.
-
Incorrect Order of Reagent Addition: The order in which the reagents are added can significantly impact the outcome. It is often recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[2]
Q4: Could side reactions be responsible for the low yield?
Yes, a potential side reaction is a nucleophilic aromatic substitution (SNAr) on the pyridine ring, where morpholine displaces the chlorine atom at the 6-position.[1] However, the acyl chloride is generally more electrophilic and should react preferentially, especially at lower temperatures.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Acid Chloride Route
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Morpholine Protonation | Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the HCl as it forms.[1] Alternatively, use a slight excess of morpholine to act as both the nucleophile and the base. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition at low temperature. |
| Impure Acid Chloride | Ensure the 6-chloronicotinoyl chloride is of high purity. If prepared in-house, confirm its identity and purity before use. |
Issue 2: Low Yield in the Direct Amide Coupling Route
| Potential Cause | Troubleshooting Steps |
| Inefficient Activation | Try a different coupling reagent. Common choices include HATU, HBTU, or carbodiimides like EDC, often with additives like HOBt.[3][4] HATU is known for its high efficiency and rapid reaction rates.[3][4] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine (morpholine) relative to the carboxylic acid. |
| Suboptimal Base/Solvent | Use a non-nucleophilic base like DIPEA. Aprotic polar solvents such as DMF or DCM are generally recommended.[5] |
| Order of Addition | Pre-activate the 6-chloronicotinic acid with the coupling reagent and base for 15-30 minutes before adding the morpholine.[2] |
Data Presentation
The following table provides an illustrative comparison of reaction conditions for amide bond formation. Note: These are representative conditions and may require optimization for the specific synthesis of this compound.
| Method | Coupling/Activating Agent | Base | Solvent | Typical Temperature | Illustrative Yield Range |
| Acid Chloride | Thionyl Chloride or Oxalyl Chloride | Triethylamine or DIPEA | DCM or THF | 0 °C to RT | 70-95% |
| Direct Coupling | HATU | DIPEA | DMF | RT | 85-98% |
| Direct Coupling | EDC/HOBt | DIPEA | DMF or DCM | RT | 60-90% |
| Direct Coupling | DCC/DMAP | None | DCM | RT | 50-85% |
Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride Route
-
Preparation of 6-chloronicotinoyl chloride: To a solution of 6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux and stir until the reaction is complete (monitor by the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure. The crude 6-chloronicotinoyl chloride can be used directly in the next step.
-
Amide Formation: Dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Slowly add a solution of 6-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM to the cooled morpholine solution with stirring. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis via Direct Amide Coupling using HATU
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as DMF.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction and Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Amidation of 6-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the amidation of 6-chloronicotinic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the amidation of 6-chloronicotinic acid, helping researchers optimize their reaction outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid: The activating agent (e.g., thionyl chloride, EDC) may be old or decomposed. | Use a fresh bottle of the activating agent. If using thionyl chloride, consider adding a catalytic amount of DMF to facilitate the formation of the acid chloride. |
| Hydrolysis of the activated intermediate: The reaction is sensitive to moisture, causing the activated acid (e.g., acyl chloride) to revert to the carboxylic acid. | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Poor quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction. | Use high-purity, anhydrous solvents and reagents. | |
| Formation of amine hydrochloride salt: The amine nucleophile is protonated by the HCl generated during the reaction, rendering it non-nucleophilic.[1] | Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the HCl as it forms.[1] Alternatively, use a slight excess of the amine to act as both the nucleophile and the base. | |
| Messy Reaction Profile (Multiple Spots on TLC) | Side reactions due to high temperature: Excessive heat can lead to decomposition of reactants or products. | Maintain the recommended reaction temperature. For the formation of the acyl chloride with thionyl chloride, gentle reflux is typically sufficient. The subsequent amidation is often carried out at room temperature or cooler. |
| Formation of N-acylurea byproduct (with carbodiimide reagents): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide-mediated couplings. | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement. | |
| Nucleophilic Aromatic Substitution (SNAr): The amine may displace the chloro substituent on the pyridine ring, especially at elevated temperatures or with highly nucleophilic amines.[1] | Maintain a controlled, lower reaction temperature. The use of a less nucleophilic base can also mitigate this side reaction. | |
| Difficulty in Product Purification | Presence of unreacted starting materials: The reaction may not have gone to completion. | Monitor the reaction by TLC or HPLC to ensure completion. If necessary, extend the reaction time or add a slight excess of one reagent to consume the other. |
| Byproducts from the coupling agent: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove due to its low solubility. | If using DCC, filter the reaction mixture to remove the precipitated DCU. If using a water-soluble carbodiimide like EDC, perform an aqueous workup to remove the corresponding urea byproduct. | |
| Amine hydrochloride salt contamination: The salt may co-precipitate with the product. | Wash the crude product with water to dissolve the amine hydrochloride salt. The desired amide, which is typically less soluble in water, can then be isolated by filtration or extraction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the amidation of 6-chloronicotinic acid?
A1: The most common side reactions include:
-
Hydrolysis of the activated carboxylic acid intermediate (e.g., acyl chloride) back to 6-chloronicotinic acid, especially if moisture is present.[1]
-
Formation of an amine hydrochloride salt , which deactivates the amine nucleophile.[1]
-
N-acylurea formation when using carbodiimide coupling reagents like EDC or DCC.
-
Nucleophilic aromatic substitution (SNAr) , where the amine displaces the chlorine atom on the pyridine ring.[1]
Q2: Which activating agent is best for the amidation of 6-chloronicotinic acid?
A2: The choice of activating agent depends on the specific amine and the desired reaction conditions.
-
Thionyl chloride (SOCl₂) is a common and effective choice for converting 6-chloronicotinic acid to its highly reactive acyl chloride. This method is often high-yielding but requires careful handling due to the corrosive nature of the reagent and the generation of HCl.
-
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) offer a milder alternative. This method is particularly useful for sensitive substrates but can be prone to the formation of N-acylurea byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the amidation reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A successful reaction will show the consumption of the starting materials (6-chloronicotinic acid and the amine) and the appearance of a new spot corresponding to the desired amide product.
Q4: What is a typical yield for the amidation of 6-chloronicotinic acid?
A4: The yield can vary significantly depending on the specific amine, the chosen reaction conditions, and the purification method. However, with optimized conditions, yields of over 80% are often achievable.
Q5: What are the key considerations for the purification of the final amide product?
A5: Key purification considerations include:
-
Removal of the coupling agent byproducts: This can be achieved by filtration (for insoluble ureas like DCU) or aqueous extraction (for water-soluble byproducts from EDC).
-
Removal of unreacted starting materials: This can often be accomplished by washing the organic layer with a dilute acid (to remove excess amine) and a dilute base (to remove unreacted 6-chloronicotinic acid).
-
Final purification: Recrystallization or column chromatography are common methods to obtain the final product in high purity.
Experimental Protocols
Protocol 1: Amidation via Acyl Chloride Formation with Thionyl Chloride
This protocol is a two-step process involving the formation of 6-chloronicotinoyl chloride followed by its reaction with an amine.
Step 1: Formation of 6-Chloronicotinoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 6-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has completely dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
In a separate flask under an inert atmosphere, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or chloroform).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by washing with water, dilute HCl, and dilute NaHCO₃ solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Protocol 2: Amidation using EDC and HOBt
-
To a solution of 6-chloronicotinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) at 0°C, add EDC·HCl (1.2 eq) portion-wise.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the amidation of 6-chloronicotinic acid.
References
Technical Support Center: Improving the Purity of (6-Chloropyridin-3-yl)(morpholino)methanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the purity of (6-Chloropyridin-3-yl)(morpholino)methanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for synthesizing this compound is through the amide coupling of 6-chloronicotinic acid with morpholine. This is typically a two-step process:
-
Activation of 6-chloronicotinic acid: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride. This is often achieved by reacting 6-chloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide bond formation: The activated 6-chloronicotinoyl chloride is then reacted with morpholine in the presence of a base to yield the desired amide product.
Q2: What are the potential impurities I should be aware of during the synthesis?
Several impurities can arise during the synthesis of this compound. Being aware of these can aid in developing an effective purification strategy.
-
Unreacted Starting Materials: Residual 6-chloronicotinic acid and morpholine may be present in the crude product.
-
Hydrolysis Product: The intermediate, 6-chloronicotinoyl chloride, is moisture-sensitive and can hydrolyze back to 6-chloronicotinic acid.
-
Side-products from the Chlorinating Agent: If thionyl chloride is used, residual sulfur-containing byproducts may be present.
-
Over-reaction or Side-reactions: Depending on the reaction conditions, other minor impurities may form.
Q3: How can I effectively remove unreacted morpholine and 6-chloronicotinic acid from my crude product?
A standard aqueous work-up is typically effective for removing these starting materials.
-
Acidic Wash: To remove unreacted morpholine (a base), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Basic Wash: To remove unreacted 6-chloronicotinic acid, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous phase.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Symptom: The purity of the product, as determined by techniques like HPLC or NMR, is below the desired level even after a standard aqueous work-up.
Possible Causes:
-
Incomplete removal of starting materials or byproducts.
-
Presence of neutral, organic-soluble impurities.
Solutions:
-
Recrystallization: This is a highly effective technique for purifying solid organic compounds. The choice of solvent is critical.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.
Issue 2: Difficulty with Recrystallization
Symptom: The product oils out, or no crystal formation is observed upon cooling.
Possible Causes:
-
Inappropriate solvent system: The chosen solvent may be too good or too poor a solvent for the compound at all temperatures.
-
Presence of impurities: Impurities can sometimes inhibit crystal formation.
-
Supersaturation: The solution may be supersaturated, preventing spontaneous crystallization.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find an appropriate one. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Use of a Co-solvent System: If a single solvent is not effective, a binary solvent system (a "good" solvent and a "poor" solvent) can be used. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small, pure crystal of the product (a seed crystal) to the cooled solution.
-
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of the solvent and attempt to crystallize again.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis via the acyl chloride intermediate.
Step 1: Formation of 6-Chloronicotinoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (evolution of gas ceases and the solution becomes clear).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2-3 times). The resulting 6-chloronicotinoyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling with Morpholine
-
Dissolve the crude 6-chloronicotinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.
-
Cool the morpholine solution to 0 °C in an ice bath.
-
Slowly add the solution of 6-chloronicotinoyl chloride to the cooled morpholine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, proceed with the work-up and purification.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (see Table 1 for suggestions) to just dissolve the solid.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Often a good choice for polar, aromatic compounds. The product should be soluble in hot ethanol and less soluble upon the addition of water. |
| Isopropanol | A slightly less polar alcohol that can be effective. |
| Ethyl Acetate/Hexanes | A common solvent system for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
Table 2: Typical Purity Improvement with Different Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity (Typical) |
| Aqueous Work-up | 70-85% | 85-95% |
| Recrystallization | 85-95% | >98% |
| Column Chromatography | 85-95% | >99% |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Technical Support Center: Purification of 6-Chloronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-chloronicotinic acid. Here, you will find detailed information to help you effectively remove unreacted 6-chloronicotinic acid from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 6-chloronicotinic acid?
A1: The primary methods for removing unreacted 6-chloronicotinic acid are recrystallization, liquid-liquid extraction (often involving a basic wash), and column chromatography. The best method depends on the specific properties of your desired product and the scale of your reaction.
Q2: I tried recrystallization, but my product is still impure. What went wrong?
A2: Several factors could affect recrystallization efficiency. Ensure you are using an appropriate solvent; methanol is commonly effective for 6-chloronicotinic acid and its derivatives.[1][2] The cooling process might have been too rapid, trapping impurities. Also, consider the possibility that your desired product and the unreacted starting material have very similar solubilities in the chosen solvent.
Q3: How can I use liquid-liquid extraction to remove 6-chloronicotinic acid?
A3: Since 6-chloronicotinic acid is a carboxylic acid, you can use an acid-base extraction. By washing your organic layer with a mild aqueous base (like sodium bicarbonate solution), the acidic 6-chloronicotinic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be removed from the organic layer containing your product.
Q4: What are the key solubility properties of 6-chloronicotinic acid?
A4: 6-Chloronicotinic acid is soluble in methanol, ethanol, and DMSO.[3] It has limited solubility in water (2 mg/mL at 20°C) and is only slightly soluble in chloroform.[1][3] Its solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.
Q5: Can I use column chromatography for purification?
A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an effective method for both analyzing purity and for preparative separation to remove 6-chloronicotinic acid.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after recrystallization. | The product is partially soluble in the cold recrystallization solvent. The volume of solvent used was too large. | Reduce the amount of solvent used to the minimum required to dissolve the crude product at high temperature. Ensure the solution is thoroughly cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product remains contaminated with 6-chloronicotinic acid after a basic wash. | The basic wash was not effective enough. The product may be unstable in basic conditions. | Increase the concentration of the basic solution or perform multiple washes. Ensure vigorous mixing of the two phases. Check the pH of the aqueous layer after extraction to confirm it is basic. If your product is base-sensitive, consider using a very mild base like a dilute sodium bicarbonate solution. |
| Oily product obtained after solvent evaporation. | Residual solvent (e.g., DMSO, DMF) from the reaction is still present. | Before extraction, try to remove high-boiling solvents under high vacuum. Alternatively, dilute the reaction mixture with a solvent like ethyl acetate and wash multiple times with water or brine to remove residual DMF or DMSO. |
| Difficulty separating layers during liquid-liquid extraction. | An emulsion has formed. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion by increasing the ionic strength of the aqueous phase. |
Data Presentation
Table 1: Solubility of 6-Chloronicotinic Acid
| Solvent | Solubility | Temperature | Reference |
| Water | 2 mg/mL | 20°C | [1][3] |
| Methanol | Soluble | Not specified | [3] |
| Ethanol | Soluble | Not specified | [3] |
| DMSO | Soluble | Not specified | [3] |
| Chloroform | Slightly soluble | Not specified | [3] |
| Acetonitrile | Soluble (as a solution) | Not specified | [5] |
Table 2: Exemplary Recrystallization Conditions for 6-Chloronicotinic Acid Purification
| Crude Material | Recrystallization Solvent | Key Steps | Purity | Yield | Reference |
| 6-chloronicotinic acid crude | Methanol | Dissolve in methanol, heat to reflux, cool to 5°C, filter, wash with cold methanol, and dry. | 99.52% (HPLC) | 79.7% | [1][2] |
| 6-chloronicotinic acid crude | Methanol | Dissolve in methanol, heat to reflux, cool to 3°C, filter, and dry. | 99.39% (HPLC) | 77.1% | [2] |
| 6-chloronicotinic acid crude | Methanol and Activated Carbon | Dissolve in methanol, add activated carbon, reflux, filter, cool the filtrate for crystallization, filter, wash with cold methanol, and dry. | >99.5% | Not specified | [6] |
| 2-chloronicotinic acid containing 6-chloronicotinic acid | Methanol/Water (1:1) | Recrystallize from the solvent mixture. | >99% (for 2-chloronicotinic acid) | 45-50% (total) | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
-
Dissolution: Place the crude product containing unreacted 6-chloronicotinic acid into a flask. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid completely dissolves.[1][2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[6] Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Slowly cool the filtrate to room temperature, and then place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 6-chloronicotinic acid will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with water, followed by a wash with brine to remove any residual water-soluble impurities and to aid in drying.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization.
Caption: Diagram of the acid-base extraction process.
References
- 1. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 2. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 4. 6-Chloronicotinic acid | SIELC Technologies [sielc.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 7. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyridyl-Morpholino Methanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyridyl-morpholino methanones. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridyl-morpholino methanones?
A1: The most prevalent method is the amide coupling reaction between a pyridine carboxylic acid and morpholine. This typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the morpholine nitrogen. Common strategies include:
-
Use of Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are widely used to form a highly reactive intermediate.[1]
-
Conversion to Acyl Chlorides: The pyridine carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride then readily reacts with morpholine.[2][3]
-
Use of Phosphonium-Based Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be employed for the activation of the carboxylic acid.
Q2: Why is the amide coupling of pyridine carboxylic acids sometimes challenging?
A2: The synthesis of amides from pyridine carboxylic acids can present unique challenges due to the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can decrease the nucleophilicity of the carboxylic acid, making it less reactive. Additionally, the pyridine nitrogen can be protonated or can coordinate with reagents, which may complicate the reaction.
Q3: What is the role of additives like HOBt in the coupling reaction?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents like EDC. They react with the initially formed reactive intermediate to generate a more stable active ester. This active ester is less prone to side reactions and racemization, and it reacts efficiently with the amine (morpholine) to form the desired amide, often leading to higher yields and purer products.
Troubleshooting Guide
Problem 1: Low or no yield of the desired pyridyl-morpholino methanone.
-
Possible Cause: Inefficient activation of the pyridine carboxylic acid.
-
Solution:
-
Ensure your coupling reagent is fresh and active. For instance, HATU is highly effective but can be sensitive to moisture.
-
Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the morpholine. This is particularly important when using uronium-based reagents like HATU to avoid reaction with the amine.[4][5]
-
Increase the equivalents of the coupling reagent and/or additive (e.g., 1.2-1.5 equivalents).
-
-
-
Possible Cause: Unfavorable reaction conditions.
-
Solution:
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. Acetonitrile can also be an effective solvent. If solubility is an issue, DMF is often a good choice.[5]
-
Temperature: Most amide couplings are performed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. Conversely, if side reactions are observed, cooling the reaction to 0 °C may improve the outcome.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine. Ensure that 2-3 equivalents of the base are used.
-
-
-
Possible Cause: Impure starting materials.
-
Solution:
-
Ensure that the pyridine carboxylic acid and morpholine are pure and dry. The presence of water can hydrolyze the activated intermediate, leading to low yields.
-
If the pyridine carboxylic acid was synthesized, ensure it has been properly purified to remove any residual reagents from the previous step.
-
-
Problem 2: Formation of significant side products.
-
Possible Cause: Side reaction of the coupling reagent.
-
Solution:
-
When using uronium-based reagents like HATU, adding the amine (morpholine) after a pre-activation step is crucial to prevent the formation of a guanidinium byproduct from the reaction of HATU with the amine.[4]
-
-
-
Possible Cause: Chlorination of the pyridine ring.
-
Solution:
-
When using thionyl chloride to form the acyl chloride of picolinic acid (pyridine-2-carboxylic acid), chlorination at the 4-position of the pyridine ring can occur as a side reaction.[2] To avoid this, consider using a different activating agent or carefully controlling the reaction conditions.
-
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Byproducts from the coupling reagent.
-
Solution:
-
If using EDC, the urea byproduct is water-soluble, which simplifies its removal during an aqueous workup.
-
If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.
-
For other coupling reagents, careful column chromatography is typically required.
-
-
-
Possible Cause: Unreacted starting materials.
-
Solution:
-
Use a slight excess of one of the reactants (typically the more readily available or less expensive one) to drive the reaction to completion.
-
Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents on the Yield of Pyridyl-Morpholino Methanones
| Pyridine Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Picolinic Acid | DMTMM | - | - | Acetonitrile | Room Temp | - | Quantitative | [6] |
| Nicotinic Acid | EDC | HOBt | - | CH₂Cl₂ | 0 | 0.33 | 83 | [7] |
| Nicotinic Acid | HATU | - | DIPEA | THF | - | 0.08 | 84 | [7] |
| [2,2'-bipyridine]-6-carboxylic acid | HATU | HOBt | DIPEA | DCM | Room Temp | - | Good | [5] |
| 3-Nitrobenzoic Acid | Thionyl Chloride | - | - | - | - | - | 80 | [3] |
Table 2: Effect of Solvent on Amide Coupling Reactions
| Carboxylic Acid | Amine | Coupling System | Solvent | Yield (%) | Reference |
| General Aromatic Acid | General Amine | EDC/DMAP/HOBt (cat.) | Acetonitrile | Good to Excellent | - |
| [2,2'-bipyridine]-6-carboxylic acid | Butyl amine | HATU/DIPEA | DMF | Excellent | [5] |
| General Aromatic Acid | General Amine | Pyridine-borane complexes | Toluene | High | - |
Experimental Protocols
Protocol 1: Synthesis of (Pyridin-2-yl)(morpholino)methanone using HATU
-
To a solution of picolinic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for the pre-activation of the carboxylic acid.
-
Add morpholine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (pyridin-2-yl)(morpholino)methanone.
Protocol 2: Synthesis of (Pyridin-3-yl)(morpholino)methanone using EDC/HOBt
-
Dissolve nicotinic acid (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add morpholine (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Morpholino-containing compounds have been identified as potent inhibitors of this pathway, making it a relevant target in drug discovery.[8][10][11]
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis.
Troubleshooting Logic
Caption: A Logical Flow for Troubleshooting Low Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone
Welcome to the technical support guide for the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of the base in this amide coupling reaction. The information is designed for researchers, chemists, and drug development professionals to help diagnose issues and optimize reaction outcomes.
Section 1: Core Principles - The Indispensable Role of the Base
The synthesis of this compound is a nucleophilic acyl substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of 6-chloronicotinoyl chloride. While seemingly straightforward, the success of this reaction hinges on effective management of the reaction byproducts.
Q: Why is adding a base essential for the synthesis of this compound?
A: The reaction between an amine (morpholine) and an acyl chloride (6-chloronicotinoyl chloride) generates the desired amide product along with one equivalent of hydrogen chloride (HCl).[1][2] Morpholine, being a base itself, will react with this newly formed HCl to create a protonated, non-nucleophilic morpholinium salt.[3] This salt is unreactive towards the acyl chloride, effectively removing the starting material from the reaction.
Without an additional "scavenger" base, the reaction will consume a second equivalent of morpholine to neutralize the HCl, limiting the maximum theoretical yield to 50%.[4] A dedicated base is added to neutralize the HCl as it is formed, ensuring that the morpholine remains a free, active nucleophile, thereby driving the reaction to completion.[5][6]
Caption: The Problem: HCl byproduct protonates the amine, halting the reaction.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, with a focus on base-related issues.
Q: My reaction yield is low (<50%) or the reaction has stalled. What is the likely cause?
A: Low yields are the most common issue and can typically be traced back to one of three root causes:
-
Probable Cause 1: Insufficient Base or Incorrect Stoichiometry.
-
Explanation: As detailed above, without a sufficient amount of a scavenger base, half of your morpholine will be consumed neutralizing the HCl byproduct.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), relative to the limiting reagent (typically the acyl chloride). This slight excess ensures complete neutralization of HCl throughout the reaction.[3]
-
-
Probable Cause 2: Hydrolysis of 6-Chloronicotinoyl Chloride.
-
Explanation: Acyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them into the unreactive 6-chloronicotinic acid.[1][3] This can happen if your reagents, solvent, or glassware are not completely dry.
-
Solution: Use anhydrous solvents (e.g., dry dichloromethane, THF, or acetonitrile) and ensure all glassware is oven- or flame-dried before use.[1] Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to prevent atmospheric moisture from entering the system.[3]
-
-
Probable Cause 3: Low Reactivity of Starting Materials.
-
Explanation: While generally a rapid reaction, certain conditions or substrate batches might lead to sluggish conversion.
-
Solution: Consider adding a catalytic amount (0.05–0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that can significantly accelerate acylation reactions.[7][8] It works by forming a highly reactive acylpyridinium intermediate. Note: DMAP should be used with a stoichiometric base like TEA, as it is not basic enough to neutralize all the generated HCl.
-
Q: A large amount of white precipitate formed immediately after adding the reagents. Is this my product?
A: Most likely, this is not your product.
-
Probable Cause: Formation of an Amine Hydrochloride Salt.
-
Explanation: The reaction between the scavenger base (e.g., triethylamine) and the generated HCl forms a salt (e.g., triethylammonium chloride).[3] Similarly, any reaction of morpholine with HCl will form morpholinium chloride. These salts often have poor solubility in common organic solvents like dichloromethane (DCM) or diethyl ether and will precipitate out of the solution.[2][3]
-
Solution: This is a normal and often expected observation. The salt is a byproduct and will be removed during the aqueous workup. These salts are highly soluble in water, so washing the organic layer with water or a mild aqueous base (like saturated NaHCO₃ solution) will effectively remove them.[3]
-
Caption: The Solution: A scavenger base neutralizes HCl, protecting the amine.
Section 3: FAQ - Base Selection and Optimization
Choosing the right base and conditions is critical for a successful synthesis.
Q: Which base should I choose? Triethylamine vs. Pyridine vs. an Inorganic Base?
A: The optimal base depends on your desired reaction conditions (homogeneous vs. two-phase) and whether nucleophilic catalysis is needed.
| Base | Type | pKa of Conjugate Acid (pKaH) | Key Advantages | Potential Issues |
| Triethylamine (TEA) | Tertiary Amine | ~10.8[9] | Strong, non-nucleophilic HCl scavenger. Good solubility in organic solvents. | The resulting TEA·HCl salt can sometimes be difficult to filter if it precipitates. |
| Pyridine | Heterocyclic Amine | ~5.2[9] | Acts as both a base and a nucleophilic catalyst, potentially increasing reaction rate.[6] | Less basic than TEA.[10] Can be harder to remove under vacuum due to higher boiling point. |
| Na₂CO₃ / NaHCO₃ | Inorganic Salt | ~10.3 / ~6.4 | Inexpensive and easy to remove (aqueous workup). Ideal for two-phase Schotten-Baumann conditions.[11] | Requires a two-phase solvent system (e.g., DCM/water), which may not be suitable for all substrates. |
| DIPEA (Hünig's Base) | Hindered Amine | ~11 | Highly effective, sterically hindered non-nucleophilic base. | More expensive than TEA. The resulting salt is more soluble in organic solvents. |
Recommendation: For most standard lab-scale syntheses of this compound in a single organic solvent, Triethylamine (TEA) offers the best balance of reactivity, cost, and ease of use.
Q: What is the role of DMAP and when should I use it?
A: 4-Dimethylaminopyridine (DMAP) is a powerful nucleophilic catalyst, not primarily a base (pKaH ~9.6).[7] It functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium ion. This intermediate is much more electrophilic than the starting acyl chloride and reacts more rapidly with the amine (morpholine). After the amine attacks, DMAP is regenerated, allowing it to re-enter the catalytic cycle. Use DMAP when the reaction is slow or when working with less reactive amines or acyl chlorides.
Caption: DMAP forms a highly reactive intermediate to accelerate acylation.
Section 4: Experimental Protocols
Safety Note: 6-Chloronicotinoyl chloride is corrosive and moisture-sensitive.[12] Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). All reactions should be performed under anhydrous conditions.[1][3]
Protocol A: Standard Procedure using Triethylamine (TEA)
This protocol is the recommended starting point for the synthesis.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Acyl Chloride Addition: Dissolve 6-chloronicotinoyl chloride (1.1 eq.) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled morpholine/TEA mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS. A white precipitate of triethylammonium chloride will likely form.[3]
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and morpholine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol B: Catalytic Procedure using DMAP/TEA
Use this protocol if the standard procedure is slow or gives low conversion.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.), triethylamine (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.05 eq.). Dissolve these in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C.
-
Acyl Chloride Addition: Add a solution of 6-chloronicotinoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction and Workup: Follow steps 4-6 from Protocol A. The reaction is typically complete much faster (e.g., within 1 hour) at room temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Amide Coupling with Sterically Hindered Pyridines
Welcome to the technical support center for amide coupling reactions involving sterically hindered pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging, yet crucial, synthetic transformations. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, complete with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked questions (FAQs)
Q1: My amide coupling reaction with a sterically hindered pyridine is failing or giving low yields. What are the common causes?
Low or no product formation in amide coupling reactions with sterically hindered pyridines can be attributed to several factors:
-
Steric Hindrance: This is the most significant challenge. Bulky substituents on the pyridine ring (e.g., at the 2- and 6-positions) or on the carboxylic acid can physically impede the approach of the nucleophilic amine to the activated carboxylic acid intermediate.[1]
-
Reduced Nucleophilicity of the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine ring, especially when substituted, can decrease the nucleophilicity of the amine, making it a less effective reactant.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate a sterically hindered carboxylic acid or may form bulky activated intermediates that are less accessible to the hindered amine.[1]
-
Side Reactions: Under forcing conditions that are often required, side reactions such as racemization of chiral carboxylic acids or decomposition of reagents and starting materials can become significant.[2]
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction rate and efficiency.[1]
Q2: What are the best coupling reagents to use for sterically hindered pyridines?
For challenging couplings involving sterically hindered substrates, more powerful coupling reagents are often necessary. Standard carbodiimide reagents like EDC and DCC may prove ineffective.[2][3] Consider the following alternatives:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for difficult couplings due to the formation of highly reactive OAt- or OBt-esters.[3][4][5] HATU is often considered one of the most potent reagents for sterically demanding couplings.[3][5]
-
Phosphonium Salts: PyBOP and PyAOP are excellent choices and can sometimes offer advantages over uronium salts, as they do not react with the free amine, which can be beneficial in certain situations.[2]
-
Acyl Fluoride Precursors: In-situ generation of acyl fluorides using reagents like TFFH or BTFFH has proven effective for coupling sterically hindered substrates and electron-deficient amines where other methods have failed.[6][7][8][9] Acyl fluorides are highly reactive yet small, minimizing steric clash.[9]
-
Propylphosphonic Anhydride (T3P®): T3P® is a versatile and powerful reagent that can be particularly effective for difficult amide bond formations, including those with racemization-prone substrates.[10]
Q3: How can I optimize the reaction conditions for coupling with a hindered pyridine?
Optimization of reaction parameters is critical for success. Here are key areas to focus on:
-
Solvent: Anhydrous polar aprotic solvents are generally preferred.
-
DMF (N,N-Dimethylformamide): Excellent solvating properties make it a common first choice.[5]
-
DCM (Dichloromethane): A good alternative, especially if the starting materials are sufficiently soluble, as it is often easier to remove during workup.[5]
-
Acetonitrile (CH₃CN): Can also provide excellent results.[5][11]
-
-
Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.
-
DIPEA (N,N-Diisopropylethylamine): The most commonly recommended base for these couplings.[5][12]
-
Pyridine: Can be used as both a base and a solvent and has been shown to be effective with T3P®, minimizing epimerization.[10]
-
2,6-Lutidine: A hindered base that can be beneficial in preventing side reactions.[10]
-
-
Temperature: While many couplings proceed at room temperature, gentle heating (e.g., 40-80 °C) can often drive sluggish reactions to completion.[5][6] However, be mindful of potential degradation of starting materials or products at elevated temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for challenging amide couplings, often under solvent-free conditions.[13][14][15][16]
Q4: Are there any specific catalysts that can improve the efficiency of these difficult couplings?
Yes, catalytic approaches can be highly effective:
-
Organoboron Catalysts: Arylboronic acids, particularly those with electron-withdrawing substituents, can act as Lewis acid catalysts to promote direct dehydrative amide condensation.[17][18] These reactions often require azeotropic reflux to remove water.[17]
-
Palladium Catalysis: Palladium-catalyzed cross-coupling between aryl esters and anilines has been reported, offering a different approach to amide bond formation that can be effective for non-nucleophilic anilines.[19]
-
4-DMAP (4-Dimethylaminopyridine): While often used as a base, catalytic amounts of DMAP can serve as an acyl transfer agent, improving reaction efficiency in some cases, particularly when used with EDC.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during amide coupling with sterically hindered pyridines.
Low or No Product Formation
If you observe little to no formation of your desired amide, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Amide Yield
Caption: A decision tree for troubleshooting low or no product yield in amide coupling reactions.
Multiple Spots on TLC / Impure Reaction Mixture
If your reaction mixture shows multiple byproducts, consider these potential issues and solutions:
Troubleshooting Workflow for Impure Reactions
Caption: A decision tree for troubleshooting impure amide coupling reactions.
Comparative Data of Coupling Reagents
The selection of a coupling reagent is paramount for success. The following table summarizes the performance of various reagents under different conditions for challenging amide couplings.
| Coupling Reagent Combination | Amine Type | Carboxylic Acid Type | Typical Yield | Key Considerations |
| EDC/HOAt/DIPEA | Primary & Secondary | Structurally Diverse | >75% for 78% of acids tested[12] | Less effective for highly sterically hindered substrates.[12] |
| HATU/DIPEA | Electron Deficient/Hindered | General | Good to Excellent | Highly efficient for difficult couplings; can be expensive.[3][5] |
| BTFFH/DIPEA | Electron Deficient/Hindered | Sterically Hindered | 85% (optimized)[6] | In-situ formation of acyl fluoride; requires elevated temperatures.[6][7][8] |
| T3P®/Pyridine | Racemization-Prone | General | High | Low epimerization; suitable for large-scale synthesis.[10] |
| Pd(IPr)(allyl)Cl/K₂CO₃ | Anilines | Aryl Esters | Up to 99%[19] | Catalytic cross-coupling approach; tolerates various functional groups.[19] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for many challenging amide couplings.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered carboxylic acid (1.0 eq.).
-
Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq.).
-
Add the coupling reagent HATU (1.1-1.2 eq.) to the mixture.
-
Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the sterically hindered pyridine amine (1.0-1.2 eq.) to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling via In-Situ Acyl Fluoride Formation using BTFFH
This protocol is particularly useful when other methods have failed due to severe steric hindrance.[6][7][8]
-
In a dry reaction vessel, dissolve the sterically hindered carboxylic acid (1.3 eq.) in anhydrous DCM.
-
Add BTFFH (1.2 eq.) and DIPEA (2.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.
-
In a separate vessel, dissolve the sterically hindered pyridine amine (1.0 eq.) in anhydrous DCM.
-
Add the pre-formed acyl fluoride solution to the amine solution.
-
Seal the reaction vessel and heat to 80 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave assisted synthesis and unusual coupling of some novel pyrido[3,2-f][1,4]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Degradation of (6-Chloropyridin-3-yl)(morpholino)methanone during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Chloropyridin-3-yl)(morpholino)methanone. The following information addresses common issues that may arise during the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected yield of this compound after aqueous workup. What are the potential causes?
Several factors can contribute to a low yield of your target compound during workup. The most common cause is the partial or complete hydrolysis of the amide bond. Additionally, incomplete extraction or mechanical losses can also lead to reduced yields.
Potential causes for low yield include:
-
Hydrolysis of the Amide Bond: Prolonged exposure to acidic or basic aqueous solutions during the workup can lead to the hydrolysis of the amide, forming 6-chloronicotinic acid and morpholine.
-
Incomplete Reaction: The initial reaction to form the amide may not have gone to completion, leaving unreacted starting materials.
-
Suboptimal Extraction: The product may have some water solubility, leading to losses in the aqueous layer during extraction. Using a suitable organic solvent and performing multiple extractions can mitigate this.
-
Emulsion Formation: The formation of an emulsion during extraction can trap the product, making separation difficult and leading to lower recovery.
Q2: How can I minimize the degradation of this compound during the workup process?
To minimize degradation, it is crucial to control the pH and duration of the aqueous workup.
Troubleshooting Steps:
-
Use Mild Aqueous Solutions: Instead of strong acids or bases, use mild solutions like saturated sodium bicarbonate to neutralize any remaining acid from the reaction.
-
Limit Exposure Time: Perform the aqueous washes as quickly as possible to reduce the contact time between your compound and the aqueous phase.
-
Work at Lower Temperatures: Performing the workup at a lower temperature (e.g., in an ice bath) can slow down the rate of potential degradation reactions.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to break up emulsions and reduce the amount of dissolved water in the organic layer.[1]
Q3: What are the likely byproducts I might see in my crude product, and how can I remove them?
The most common byproduct is 6-chloronicotinic acid, resulting from the hydrolysis of the amide. Unreacted starting materials, such as 6-chloronicotinoyl chloride or the coupling agent, may also be present.
Purification Strategies:
-
Aqueous Washes: A wash with a mild base like saturated sodium bicarbonate solution can effectively remove acidic impurities such as 6-chloronicotinic acid.[1]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an efficient method for purifying the final product.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield of this compound
| Symptom | Potential Cause | Recommended Action |
| Low yield after aqueous workup | Amide hydrolysis | Use mild aqueous solutions (e.g., saturated NaHCO₃), minimize workup time, and work at low temperatures. |
| Incomplete extraction | Use a more suitable organic solvent, perform multiple extractions, and use a brine wash.[1] | |
| Emulsion formation | Add brine to help break the emulsion or filter the mixture through celite. | |
| Presence of 6-chloronicotinic acid in crude product | Hydrolysis of the amide | Wash the organic layer with a mild base (e.g., saturated NaHCO₃) to remove the acidic byproduct. |
| Presence of unreacted starting materials | Incomplete reaction | Ensure the initial reaction goes to completion by monitoring with TLC or LC-MS. Purify the crude product using column chromatography. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer). b. Water (2 x volume of organic layer). c. Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Potential degradation pathway of this compound during aqueous workup.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing exothermic reactions during large-scale synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of exothermic reactions.
Issue 1: Temperature Spikes or Loss of Temperature Control
Symptoms:
-
A rapid, unexpected increase in reactor temperature.
-
The cooling system is operating at maximum capacity but cannot reduce the temperature.
-
The temperature continues to rise even after reagent addition has stopped.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Inadequate Heat Removal | 1. Verify Cooling System Function: Ensure coolant is flowing at the correct rate and temperature. Check for any blockages in the cooling jacket or coils. 2. Reduce Reagent Addition Rate: Immediately stop or slow the addition of the limiting reagent to decrease the rate of heat generation.[1][2] 3. Emergency Cooling: Have a backup cooling method available, such as an ice bath or a connection to a secondary cooling utility.[1] |
| Reagent Accumulation | 1. Check for Low Initial Reaction Rate: If the reaction starts too cold, unreacted reagents can build up. A small temperature increase can then trigger a rapid, uncontrolled reaction.[2][3] 2. Ensure Proper Mixing: Verify that the agitator is functioning correctly to prevent localized hot spots and ensure even heat distribution.[3][4] 3. Review Dosing Protocol: Ensure that the reagent addition rate is not faster than the reaction consumption rate.[2] |
| Incorrect Reagent Charging | 1. Confirm Reagent Concentrations: Incorrectly prepared solutions can lead to a more vigorous reaction than anticipated. 2. Verify Charge Amounts: Double-check calculations and measurements to ensure the correct molar ratios are being used. Overcharging a catalyst or reagent is a common cause of runaways.[5] |
Issue 2: Unexpected Pressure Increase
Symptoms:
-
A rapid rise in reactor pressure, potentially triggering pressure relief devices.
-
Visible gas evolution from the reaction mixture.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Gas-Evolving Side Reaction | 1. Analyze Headspace Gas: If possible and safe, sample the headspace to identify the gaseous byproduct. 2. Review Reaction Chemistry: Investigate potential side reactions that could occur at elevated temperatures and produce gas. 3. Lower Reaction Temperature: Reducing the temperature may slow down the undesirable side reaction. |
| Boiling of a Low-Boiling Component | 1. Check Internal Temperature: Ensure the internal temperature is below the boiling point of all solvents and reagents. 2. Ensure Adequate Condenser Capacity: If operating under reflux, verify that the condenser can handle the vapor load. |
| Decomposition of Reactants or Products | 1. Emergency Quenching: If decomposition is suspected, enact the emergency procedure, which may involve adding a quenching agent or dumping the reaction mixture into a quench tank.[6] 2. Perform Thermal Stability Studies: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature for decomposition of all components.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a potential thermal runaway?
A1: Key indicators include a steady rise in temperature even with full cooling applied, a rapid increase in pressure, unexpected gas evolution, and changes in the reaction mixture's viscosity or color.[3] Early detection through continuous monitoring is critical.[7]
Q2: How should I adjust my protocol when scaling up an exothermic reaction from the lab to a pilot plant?
A2: When scaling up, the surface-area-to-volume ratio decreases, leading to less efficient heat transfer.[2] Therefore, you must:
-
Not rely on lab-scale cooling performance: What works in the lab will likely be insufficient at a larger scale.
-
Control reagent addition: The rate of addition should be dictated by the reactor's ability to remove heat, not by the duration of addition in the lab.[2]
-
Perform a thorough hazard evaluation: Use reaction calorimetry to quantify the heat of reaction and determine the cooling duty required.[8]
-
Conduct a pilot-scale run: This is essential to identify any unforeseen challenges before moving to full production.[4]
Q3: What are the most common causes of runaway reactions in large-scale synthesis?
A3: Common causes include:
-
Mischarging of reactants or catalysts: Adding too much, too quickly, or in the wrong order.[3][5]
-
Inadequate cooling: The cooling system is undersized for the heat generated by the reaction.[9]
-
Poor understanding of the reaction's thermochemistry: Lack of knowledge about the heat of reaction, potential side reactions, or decomposition temperatures.[3][10]
-
Equipment failure: Such as a failed agitator or a loss of cooling fluid.[3]
-
Accumulation of unreacted reagents: Often due to starting the reaction at too low a temperature.[2][3]
Q4: What is the role of reaction calorimetry in managing exothermic reactions?
A4: Reaction calorimetry is a critical tool for:
-
Quantifying heat of reaction: To understand the total energy that will be released.
-
Determining heat release rate: This helps in designing an adequate cooling system.
-
Assessing thermal accumulation: To understand how much unreacted material is present at any given time.
-
Identifying the Maximum Temperature of the Synthesis Reaction (MTSR): This helps to predict the highest temperature the reaction could reach in a worst-case scenario of cooling failure. This data is essential for a safe and successful scale-up.[8][11]
Q5: What are the key elements of a robust safety plan for handling large-scale exothermic reactions?
A5: A comprehensive safety plan should include:
-
A written protocol: Documenting reagent addition order and rates, temperature limits, and mixing requirements.[1]
-
Emergency procedures: Clearly defined steps for quenching the reaction and emergency cooling.[1]
-
Engineering controls: Properly sized pressure relief systems, and potentially an automated emergency shutdown system.[4][12]
-
Personnel training: Ensuring all operators understand the hazards and emergency procedures.
-
Thorough hazard analysis: Including a review of literature, safety data sheets, and calorimetry data.[13]
Experimental Protocols
Protocol 1: Determining Heat of Reaction using Reaction Calorimetry
-
System Setup:
-
Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the initial reactants and solvent, leaving the limiting reagent to be added.
-
Set the agitator to a speed that ensures good mixing without excessive splashing.
-
Establish a stable initial temperature for the reactor contents.
-
-
Reagent Addition:
-
Add a known amount of the limiting reagent at a constant, controlled rate.
-
Continuously monitor the reactor temperature (Tr) and the cooling jacket temperature (Tj) throughout the addition.
-
The calorimeter software will calculate the heat flow from the reactor to the jacket in real-time.
-
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the addition and a subsequent holding period to determine the total heat of reaction (ΔHr).
-
The maximum heat flow observed will indicate the peak rate of heat generation.
-
This data can be used to calculate the required cooling capacity for the scaled-up process.
-
Visualizations
References
- 1. labproinc.com [labproinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. amarequip.com [amarequip.com]
- 5. icheme.org [icheme.org]
- 6. cedrec.com [cedrec.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. fauske.com [fauske.com]
- 11. Scale up heat transfer based on reaction calorimetry (Journal Article) | OSTI.GOV [osti.gov]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Byproduct Identification in the Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone. The following question-and-answer format addresses specific challenges related to byproduct formation, offering detailed experimental protocols and data interpretation to ensure the desired product quality.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound is showing multiple spots on the TLC plate besides the desired product. What are the most likely byproducts?
A1: The synthesis of this compound, typically proceeding via the reaction of 6-chloronicotinoyl chloride with morpholine, is susceptible to the formation of several byproducts. The most commonly observed impurities include:
-
6-Chloronicotinic Acid: This results from the hydrolysis of the starting material, 6-chloronicotinoyl chloride, in the presence of moisture. Acyl chlorides are highly reactive towards water.
-
Morpholine Hydrochloride: The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl). This HCl can react with the unreacted morpholine to form a stable and often insoluble ammonium salt, which can complicate purification.
-
(6-Morpholinopyridin-3-yl)(morpholino)methanone: Under certain conditions, a nucleophilic aromatic substitution (SNAr) reaction can occur where a second molecule of morpholine displaces the chlorine atom on the pyridine ring of either the starting material or the product. The pyridine ring is susceptible to nucleophilic attack, especially at elevated temperatures or with a large excess of the nucleophile.
Q2: I have a significant amount of a water-soluble white precipitate in my reaction mixture. What is it and how can I remove it?
A2: A water-soluble white precipitate is most likely morpholine hydrochloride. This byproduct forms when the HCl generated during the amidation reaction protonates the basic morpholine starting material.
Troubleshooting:
-
Prevention: To minimize the formation of this salt and drive the reaction to completion, it is crucial to include a non-nucleophilic base in the reaction mixture. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.1 to 1.5 equivalents. Alternatively, if morpholine is an inexpensive reagent, using it in excess (2-3 equivalents) allows it to act as both the nucleophile and the base.
-
Removal: Morpholine hydrochloride can be easily removed during the work-up procedure by washing the crude reaction mixture with water. The salt will partition into the aqueous layer, while the desired amide product, being organic-soluble, can be extracted with a suitable solvent like dichloromethane or ethyl acetate.
Q3: My final product purity is lower than expected, and I suspect an impurity with a similar polarity to my product. How can I identify it?
A3: If an impurity with similar polarity is suspected, it could be unreacted 6-chloronicotinic acid (if the reaction did not go to completion or if the starting acyl chloride was hydrolyzed) or the SNAr byproduct, (6-morpholinopyridin-3-yl)(morpholino)methanone.
Troubleshooting and Identification:
-
HPLC-MS Analysis: This is the most effective technique for identifying these impurities. The mass spectrometer will detect the different molecular weights of the product and potential byproducts.
-
NMR Spectroscopy: 1H and 13C NMR can also be used for identification. The SNAr product will have characteristic signals for the additional morpholine ring, and the carboxylic acid will show a distinct acidic proton signal.
Quantitative Data Summary
The following table summarizes the expected molecular weights and potential analytical signatures of the target product and its common byproducts. This data is crucial for identification using techniques like HPLC-MS and NMR.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (indicative) |
| This compound | C₁₀H₁₁ClN₂O₂ | 226.66 | 227.06 | Pyridine protons, morpholine protons |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 158.00 | Pyridine protons, carboxylic acid proton (broad singlet) |
| Morpholine Hydrochloride | C₄H₁₀ClNO | 123.58 | 88.07 (free base) | Broad signals for morpholine protons due to proton exchange |
| (6-Morpholinopyridin-3-yl)(morpholino)methanone | C₁₄H₁₉N₃O₃ | 277.32 | 278.15 | Pyridine protons shifted upfield compared to the starting material, two sets of morpholine protons |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of 6-Chloronicotinic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF. Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases and a clear solution is formed. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude 6-chloronicotinoyl chloride, which is used immediately in the next step.
-
Amide Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve morpholine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of the freshly prepared 6-chloronicotinoyl chloride in anhydrous DCM dropwise to the cooled morpholine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve an accurately weighed sample of the final product in the mobile phase starting composition (90:10 A:B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow from synthesis to byproduct analysis.
Caption: Troubleshooting logic for byproduct identification.
Strategies to increase the reaction rate of 6-chloronicotinic acid and morpholine
This technical support guide provides researchers, scientists, and drug development professionals with strategies to increase the reaction rate and yield for the synthesis of 6-morpholinonicotinic acid from 6-chloronicotinic acid and morpholine. The content is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the synthesis of 6-morpholinonicotinic acid from 6-chloronicotinic acid and morpholine?
This reaction is a nucleophilic aromatic substitution (SNA). In this process, the nucleophile (morpholine) attacks the aromatic ring of 6-chloronicotinic acid, displacing the chloride leaving group. The mechanism is generally considered a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex, although some modern research suggests certain SNAr reactions may be concerted.[1][2][3]
Q2: What are the most critical factors influencing the reaction rate and yield?
The primary factors that can be adjusted to optimize the reaction rate and yield are the choice of solvent, the type of base used, the reaction temperature, and the method of heating (conventional vs. microwave irradiation).[4]
Q3: My reaction is very slow and the yield is low. What are the first troubleshooting steps I should take?
For a slow or low-yielding reaction, first, evaluate your heating method. If using conventional heating, consider increasing the temperature or switching to microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields.[4] Concurrently, verify that your solvent and base are optimal for this type of transformation.
Q4: How does the choice of solvent impact the reaction?
Solvents play a crucial role in stabilizing the intermediates formed during an SNAr reaction.[5] Polar aprotic solvents are typically effective. In a study on a similar nucleophilic aromatic substitution, tetrahydrofuran (THF) was found to be the most efficient solvent compared to dimethylformamide (DMF) and dioxane.[4] The solvent's polarity and its ability to engage in hydrogen bonding can significantly influence reaction kinetics.[5][6]
Q5: What is the function of a base in this reaction, and which ones are effective?
A base is typically used to deprotonate the morpholine, increasing its nucleophilicity, or to neutralize the HCl formed during the reaction. Strong, non-nucleophilic bases are preferred to avoid side reactions. In one optimization study, potassium tert-butoxide (t-BuOK) provided significantly higher yields than other bases like lithium bis(trimethylsilyl)amide (LiHMDS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
Q6: Can microwave irradiation significantly improve the reaction?
Yes. Microwave-assisted synthesis is a highly effective strategy for accelerating this reaction. Studies have demonstrated that using microwave irradiation can reduce the reaction time from 12 hours to just 40 minutes while increasing the product yield from 45% to as high as 96%.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Suboptimal Solvent | The reaction proceeds most efficiently in THF. If using DMF or dioxane, consider switching to THF.[4] |
| Ineffective Base | Ensure a strong, non-nucleophilic base is used. t-BuOK has been shown to be superior to LiHMDS or DBU for this type of reaction.[4] |
| Insufficient Temperature | For conventional heating, ensure the temperature is adequate (e.g., 55°C or higher). For faster and more complete conversion, increase the temperature (e.g., 95-100°C) using microwave heating.[4][7] |
| Poor Reagent Quality | Verify the purity of 6-chloronicotinic acid and morpholine. Ensure morpholine is not wet. Use freshly opened or properly stored reagents. |
| Incorrect Stoichiometry | Ensure at least a stoichiometric equivalent of morpholine and base are used relative to the 6-chloronicotinic acid. An excess of the amine may be beneficial. |
Problem: Slow Reaction Rate
| Possible Cause | Recommended Solution |
| Conventional Heating | Conventional heating at moderate temperatures (e.g., 55°C) can be very slow (12+ hours).[4] |
| Low Reaction Temperature | Increase the reaction temperature. The rate of SNAr reactions is highly temperature-dependent. |
| Heating Method | Switch from an oil bath to a microwave reactor. This can reduce the reaction time from hours to minutes. A reaction at 95°C for 40 minutes under microwave conditions gave a 96% yield.[4] |
Data Summary
The following table summarizes the results from an optimization study of a nucleophilic aromatic substitution reaction, demonstrating the impact of different solvents, bases, and heating methods on the final product yield.
| Entry | Solvent | Base | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | DMF | t-BuOK | Conventional | 55 | 12 h | 45 | [4] |
| 2 | Dioxane | t-BuOK | Conventional | 55 | 12 h | ~35 | [4] |
| 3 | THF | t-BuOK | Conventional | 55 | 12 h | ~55 | [4] |
| 4 | THF | LiHMDS | Conventional | 55 | 12 h | ~40 | [4] |
| 5 | THF | DBU | Conventional | 55 | 12 h | ~30 | [4] |
| 6 | THF | t-BuOK | Microwave | 95 | 40 min | 96 | [4] |
Visual Guides
Caption: General reaction for the synthesis of 6-morpholinonicotinic acid.
Caption: A step-by-step workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Conventional Heating Method (Baseline)
This protocol is based on general procedures for SNAr reactions and serves as a baseline for optimization.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinic acid (1 equivalent).
-
Reagent Addition: Add the chosen solvent (e.g., THF, 5-10 mL per mmol of starting material).
-
Add morpholine (1.2 equivalents) followed by potassium tert-butoxide (t-BuOK) (1.2 equivalents).
-
Reaction: Heat the mixture to a set temperature (e.g., 55-65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take over 12 hours to reach completion.[4]
-
Workup: After completion, cool the reaction to room temperature. Quench with water and acidify with aqueous HCl (e.g., 1M) to a pH of ~3-4 to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-morpholinonicotinic acid.
Protocol 2: Optimized Microwave-Assisted Synthesis
This protocol is adapted from an optimized procedure that provides high yield in a significantly shorter time.[4]
-
Preparation: In a suitable microwave reaction vessel, combine 6-chloronicotinic acid (1 equivalent) and a magnetic stir bar.
-
Reagent Addition: Add THF as the solvent (5-10 mL per mmol).
-
Add morpholine (1.2 equivalents) and potassium tert-butoxide (t-BuOK) (1.2 equivalents).
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 95°C and hold for 40 minutes with stirring.
-
Workup: Once the reaction is complete, allow the vessel to cool to room temperature. Transfer the contents to a beaker, quench with water, and acidify with 1M aqueous HCl to a pH of ~3-4.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum. This method has been reported to yield up to 96% of the desired product.[4]
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nicotinic Acid Amides as Modulators of Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their modulation by small molecules has significant therapeutic potential for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Nicotinic acid and its derivatives, particularly nicotinic acid amides, represent a chemical class of continued interest in the development of novel nAChR modulators.
This guide provides a comparative analysis of the biological activity of various nicotinic acid amides. While the initial focus was on the specific compound (6-Chloropyridin-3-yl)(morpholino)methanone, a comprehensive search of the scientific literature and chemical databases did not yield any publicly available biological data for this particular molecule. Therefore, to provide a valuable resource for researchers in the field, this guide presents a comparison of well-characterized nicotinic acid amides with available quantitative data on their interaction with different nAChR subtypes. The selected compounds, including N-phenylnicotinamide and N-benzylnicotinamide derivatives, serve as representative examples to illustrate the structure-activity relationships within this class of molecules.
The data presented herein is intended to facilitate the rational design and development of novel nicotinic acid amide-based therapeutics by providing a clear comparison of their potencies and selectivities at various nAChR subtypes. This guide also includes detailed experimental protocols for key assays used to characterize these compounds and diagrams of the major signaling pathways activated by nAChRs.
Quantitative Comparison of Nicotinic Acid Amide Activity
The following tables summarize the in vitro biological activities of selected nicotinic acid amides at various nAChR subtypes. The data has been compiled from publicly available scientific literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Binding Affinity of Nicotinic Acid Amides at α4β2 nAChRs
| Compound | Structure | Radioligand | Kᵢ (nM) | Reference |
| Nicotine | [³H]Cytisine | 1.2 | [1] | |
| N-phenylnicotinamide | [³H]Epibatidine | 150 | [2] | |
| N-benzylnicotinamide | [³H]Epibatidine | 85 | [2] | |
| Phenylpyrrolidine derivative 1 | [³H]Cytisine | 5.3 | [2] | |
| Phenylpyrrolidine derivative 2 | [³H]Cytisine | 8.1 | [2] |
Table 2: Functional Activity of Nicotinic Acid Amides at α4β2 nAChRs
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| Acetylcholine | Electrophysiology | EC₅₀ | 1.5 | [3] |
| Nicotine | Electrophysiology | EC₅₀ | 2.3 | [3] |
| Phenylpyrrolidine derivative 1 | Electrophysiology | EC₅₀ | 0.8 | [2] |
| Phenylpyrrolidine derivative 2 | Electrophysiology | EC₅₀ | 1.2 | [2] |
Table 3: Binding Affinity of Nicotinic Acid Amides at α7 nAChRs
| Compound | Structure | Radioligand | Kᵢ (nM) | Reference |
| α-Bungarotoxin | [¹²⁵I]α-Bungarotoxin | 0.5 | [4] | |
| Nicotine | [³H]Methyllycaconitine | 850 | [4] | |
| SEN12333 analog | [³H]Methyllycaconitine | 85 | [4] |
Table 4: Functional Activity of Nicotinic Acid Amides at α7 nAChRs
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| Acetylcholine | Electrophysiology | EC₅₀ | 150 | [5] |
| Nicotine | Electrophysiology | EC₅₀ | 25 | [5] |
Disclaimer: The data presented in these tables are for comparative purposes only. Values may vary depending on the specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChRs
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human α4β2 nAChR subtype.
Materials:
-
Membranes: Membranes from HEK-293 cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).
-
Non-specific binding control: (-)-Nicotine (100 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.
-
Glass fiber filters: (e.g., Whatman GF/B), pre-treated with 0.5% polyethylenimine.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 100 µM (-)-nicotine (for non-specific binding).
-
25 µL of various concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]Cytisine (final concentration ~1 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition curves. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
FLIPR Membrane Potential Assay for nAChR Functional Activity
This protocol describes a cell-based functional assay to measure the effect of test compounds on nAChR-mediated changes in membrane potential using a Fluorescent Imaging Plate Reader (FLIPR).
Materials:
-
Cells: HEK-293 cells stably expressing the nAChR subtype of interest.
-
FLIPR Membrane Potential Assay Kit: (e.g., from Molecular Devices).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine or another suitable nAChR agonist.
-
Antagonist control: A known nAChR antagonist (e.g., mecamylamine).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the growth medium and add the FLIPR Membrane Potential Assay Kit dye loading solution to each well. Incubate the plate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control agonist/antagonist in assay buffer in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a period of time (e.g., 2-5 minutes) to capture the change in membrane potential.
-
-
Data Analysis:
-
For agonists, the increase in fluorescence intensity corresponds to membrane depolarization. Determine the EC₅₀ value from the concentration-response curve.
-
For antagonists, pre-incubate the cells with the test compound before adding a known agonist. A decrease in the agonist-induced fluorescence signal indicates antagonist activity. Determine the IC₅₀ value from the inhibition curve.
-
Signaling Pathways and Visualizations
Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, can trigger several downstream intracellular signaling cascades that are crucial for neuronal function and survival. Two of the most prominent pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation.
Caption: PI3K/Akt signaling pathway activated by nAChRs.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.
References
- 1. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Peptide Coupling Reagents: A Comparative Analysis of Synthesis Yields
In the intricate process of peptide synthesis, the selection of a coupling reagent is a pivotal decision that profoundly influences reaction efficiency, product yield, purity, and the preservation of stereochemical integrity. For researchers, scientists, and professionals in drug development, an informed choice of coupling reagent is critical for the successful synthesis of target peptides, ranging from simple dipeptides to complex, "difficult" sequences. This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data, to facilitate this selection process.
The primary function of a coupling reagent is to activate the C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of another amino acid, thereby forming a peptide bond. The ideal reagent should promote rapid and complete coupling with minimal side reactions, most notably racemization. This comparison focuses on the performance of several major classes of coupling reagents, including carbodiimides, aminium/uronium salts, and phosphonium salts.
Quantitative Performance of Common Coupling Reagents
The efficacy of a coupling reagent is best assessed through quantitative data on product yield and purity. The following tables summarize the performance of various reagents in different synthetic contexts. It is important to note that yields can be highly dependent on the specific peptide sequence, reaction conditions, and whether the synthesis is performed in solution or on a solid phase.
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis
This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a commonly used benchmark for evaluating coupling efficiency.[1]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1][2] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1][2] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[1] |
Table 2: Comparison of Coupling Reagent Performance in the Synthesis of H-D-Ala-OtBu.HCl [3]
This table provides a comparative analysis of four common coupling reagents for the solution-phase synthesis of a dipeptide.
| Coupling Reagent | Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) |
| HATU | 95-99 | >98 | 1-2 | <0.5 |
| HBTU | 90-95 | >95 | 2-4 | <1.0 |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 |
Table 3: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 [4]
This table compares the crude peptide purity for the synthesis of Growth Hormone Releasing Peptide-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2).
| Coupling Reagent | Crude Peptide Purity (%) |
| HATU | 92.5 |
| HBTU | 88.7 |
| PyBOP | 85.3 |
| DIC/HOBt | 82.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a generalized protocol for solid-phase peptide synthesis (SPPS) which can be adapted to compare different coupling reagents.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical cycle for adding a single amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin). The key variable in comparing coupling reagents is the activation/coupling step.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagent (e.g., HATU, HBTU, PyBOP, DIC)
-
Additive (e.g., HOBt, Oxyma), if required
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
For Aminium/Uronium and Phosphonium Reagents (e.g., HATU, HBTU, PyBOP):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), the coupling reagent (e.g., HATU, 2.95 equivalents), and a base (e.g., DIEA, 6 equivalents) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
For Carbodiimide Reagents (e.g., DIC):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Add the carbodiimide (e.g., DIC, 3-5 equivalents) to the solution and pre-activate for a few minutes.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Product Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and yield.
Visualizing Experimental Workflow and Influencing Factors
To better understand the process of comparing coupling reagents and the factors influencing the outcome, the following diagrams are provided.
Conclusion
The choice of coupling reagent is a multifaceted decision that requires careful consideration of the specific peptide sequence, desired purity, and cost constraints. For routine and non-challenging syntheses, carbodiimides such as DIC, particularly in combination with additives like Oxyma, offer a cost-effective solution.[5] For more demanding syntheses, including those involving sterically hindered amino acids or long sequences prone to aggregation, the more reactive aminium/uronium salts like HATU and HCTU are often the reagents of choice, consistently delivering higher yields and purities.[2] Phosphonium salts like PyBOP provide a good balance of reactivity and stability. Ultimately, the optimal coupling reagent is best determined through empirical evaluation for each specific application, and this guide serves as a foundational resource for making that determination.
References
Comparative Guide to the Biological Activity of (6-Chloropyridin-3-yl)(morpholino)methanone Derivatives and Related PI3K/Akt/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of heterocyclic compounds bearing a morpholine moiety, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. While direct biological data on derivatives of (6-Chloropyridin-3-yl)(morpholino)methanone is limited in publicly available research, this document leverages data from structurally related morpholino-containing compounds to offer insights into their potential anticancer activities and mechanisms of action.
Introduction
The this compound scaffold represents a class of compounds with potential for development as anticancer agents. The presence of the morpholine ring is a common feature in many inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in various human cancers, playing a key role in cell proliferation, survival, and growth.[1][2] This guide synthesizes available data on related morpholino-containing heterocyclic compounds to provide a comparative overview of their biological activities.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Comparative Biological Activity
The following tables summarize the in vitro anticancer activity of various morpholino-containing heterocyclic compounds, highlighting their potency against different cancer cell lines. These compounds, while not direct derivatives of this compound, share the key morpholine pharmacophore and are potent inhibitors of the PI3K/Akt/mTOR pathway.
Table 1: In Vitro Anticancer Activity of Morpholino-Containing PI3K/mTOR Inhibitors
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholino-Pyrimidine | Compound 1 | A549 (Lung) | 0.062 | [3] |
| MCF-7 (Breast) | 0.58 | [3] | ||
| MDA-MB-231 (Breast) | 1.003 | [3] | ||
| Morpholino-Quinoline | Compound 3d | HepG2 (Liver) | 8.50 | [4] |
| Compound 3c | HepG2 (Liver) | 11.42 | [4] | |
| Compound 3e | HepG2 (Liver) | 12.76 | [4] | |
| Morpholino-Purine | 6-Morpholino-SPD | K562 (Leukemia) | Not specified | [5] |
| Morpholino-Triazine | Compound 7b | Capan-1 (Pancreatic) | 1.9 | [6] |
| Compound 5i | Capan-1 (Pancreatic) | 2.4 | [6] | |
| HCT-116 (Colorectal) | 2.2 | [6] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are standard protocols for key experiments cited in the evaluation of PI3K/Akt/mTOR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[7]
Western Blotting for PI3K Pathway Inhibition
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
References
- 1. Structure-Activity Relationship of Niclosamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.utep.edu [scholarworks.utep.edu]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of (6-Chloropyridin-3-yl)(morpholino)methanone Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of (6-Chloropyridin-3-yl)(morpholino)methanone analogs and related pyridine-morpholine scaffolds. By summarizing key experimental data and outlining detailed methodologies, this document aims to inform the rational design of novel kinase inhibitors.
The pyridine and morpholine moieties are prevalent scaffolds in medicinal chemistry, frequently incorporated into kinase inhibitors due to their favorable interactions within the ATP-binding pocket of these enzymes. The core structure of this compound presents a key pharmacophore with potential for modulation of various signaling pathways implicated in cancer and other diseases. This guide explores the SAR of analogs by examining the impact of substitutions on the pyridine ring and related heterocyclic systems, drawing insights from publicly available research on structurally similar compounds.
Comparative Analysis of Inhibitory Activity
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyridine-Morpholine Analogs
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| BKM-120 | Pyridinyl Pyrimidine | PI3Kα | 52 | [1] |
| Compound 17p | Dimorpholinopyrimidine | PI3Kα | 31.8 ± 4.1 | [2] |
| Compound 17p | Dimorpholinopyrimidine | PI3Kδ | 15.4 ± 1.9 | [2] |
| Compound C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | [3] |
| BIRB 796 | Pyrazolyl-Naphthalenyl-Urea | p38α MAP Kinase | - (Kd = 50-100 pM) | [4] |
Table 2: Anti-proliferative Activity of Selected Pyridine-Morpholine Analogs
| Compound ID | Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound C03 | Pyrazolo[3,4-b]pyridine | Km-12 (Colon Cancer) | 0.304 | [3] |
| Pyridine-Urea 8e | Pyridine-Urea | MCF-7 (Breast Cancer) | 0.22 | [5] |
| Pyridine-Urea 8b | Pyridine-Urea | General Panel (Mean) | - (43% inhibition) | [5] |
| Thieno[3,2-d]pyrimidine 15e | Thieno[3,2-d]pyrimidine | A375 (Melanoma) | 0.58 | |
| Compound 12 | Pyridine-Oxadiazole | MCF-7 (Breast Cancer) | 0.5 | [6] |
Key Structure-Activity Relationship Insights
Based on the analysis of related compounds, several key SAR trends can be inferred for the this compound scaffold:
-
The Morpholine Moiety: The morpholine group is a crucial feature for activity, often forming a hydrogen bond with the hinge region of the kinase ATP-binding site.[6] Modifications to this group are generally detrimental to activity.
-
The Pyridine Ring and Substituents: The pyridine ring serves as a key scaffold for orienting other functional groups. The 6-chloro substituent on the pyridine ring is a common feature in kinase inhibitors and likely contributes to binding affinity. Further substitutions on the pyridine ring can significantly impact potency and selectivity.
-
The Linker: The carbonyl linker between the pyridine and morpholine moieties is important for maintaining the correct geometry for binding.
-
Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles such as pyrimidine, pyrazolopyridine, or thienopyrimidine can lead to potent inhibitors, often with altered selectivity profiles.[1][3]
Postulated Signaling Pathway Involvement
Given the prevalence of pyridine-morpholine scaffolds in PI3K/mTOR pathway inhibitors, it is plausible that this compound analogs exert their biological effects through modulation of this critical signaling cascade.[1][4][6] The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
(6-Chloropyridin-3-yl)(morpholino)methanone: An Evaluation of its Efficacy as a Precursor for mTOR Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the efficient synthesis of complex heterocyclic scaffolds is paramount. This guide provides a comparative analysis of the efficacy of (6-Chloropyridin-3-yl)(morpholino)methanone as a potential precursor for a promising class of drug targets: 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine-based mTOR inhibitors. The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. This document will objectively compare a hypothetical synthetic route starting from the title compound with a well-established, literature-supported pathway, providing experimental data and detailed protocols to inform synthetic strategy and decision-making in drug development.
Executive Summary
This guide evaluates two synthetic pathways to produce 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine mTOR inhibitors.
-
Route A , a hypothetical pathway, initiates from this compound. Extensive literature searches did not yield a direct precedent for the conversion of this pyridine-based precursor to the required pyrazolo[3,4-d]pyrimidine core. This suggests that this route may be less feasible or efficient.
-
Route B presents a well-documented and more conventional approach starting from a pyrazole-based precursor, 5-amino-1H-pyrazole-4-carboxamide. This method proceeds through a key di-halogenated intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which is then sequentially functionalized.
This guide concludes that Route B represents a more established and likely more efficient pathway for the synthesis of the target mTOR inhibitors. The lack of documented methods for the transformations required in Route A indicates significant process development would be necessary, with a high degree of uncertainty regarding yields and feasibility.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed comparison of the two synthetic routes. Quantitative data, where available from literature sources, is summarized in the tables below.
Route A: Hypothetical Synthesis from this compound
This proposed route would require the transformation of the pyridine ring in this compound into the pyrimidine portion of the pyrazolo[3,4-d]pyrimidine core, followed by the annulation of the pyrazole ring.
Logical Workflow for Hypothetical Route A
Caption: Hypothetical synthetic workflow from the pyridine precursor.
As no direct experimental data for this pathway is available in the scientific literature, a quantitative comparison is not possible. The key challenge in this route lies in the efficient and controlled transformation of the pyridine core.
Route B: Established Synthesis from 5-Amino-1H-pyrazole-4-carboxamide
This well-documented route is a common strategy for the synthesis of pyrazolo[3,4-d]pyrimidines. It involves the initial construction of the fused heterocyclic core, followed by halogenation and subsequent functionalization.
Experimental Workflow for Established Route B
Caption: Established synthetic workflow from the pyrazole precursor.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the key steps in the established Route B.
Table 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
| Precursor | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 5-Amino-1H-pyrazole-4-carboxamide | Urea | 190°C, 2 hours | 75 | Not Reported | [1] |
Table 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
| Precursor | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃ | 110°C, reflux, 4 hours | 66 | Not Reported | [1] |
Table 3: Synthesis of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines (Final Step)
| Precursor | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Chloro-6-morpholino intermediate | Aryl boronic acid, Pd catalyst | Varies | 25-85 | Not Reported | [2] |
Experimental Protocols
Route B: Detailed Methodologies
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol [1]
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) is heated at 190°C for 2 hours.
-
The reaction mixture is cooled, and a 10% KOH solution is added.
-
The solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5.
-
The resulting white solid is collected by suction filtration.
-
Yield: 4.5 g (75%).
Step 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [1]
-
A mixture of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (from the previous step) and phosphorus oxychloride (POCl₃) is heated at 110°C under reflux for 4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is concentrated under reduced pressure.
-
Ice water is slowly added to the residue with stirring.
-
The resulting yellow solid is collected by filtration, washed with ice-water, and dried.
-
Yield: 2.45 g (66%).
Step 3: Synthesis of 4-chloro-6-morpholino-1H-pyrazolo[3,4-d]pyrimidine
-
To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol), morpholine is added.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed, and the product is isolated and purified, often by column chromatography.
Step 4: Synthesis of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine (Suzuki Coupling) [2]
-
A mixture of the 4-chloro-6-morpholino-1H-pyrazolo[3,4-d]pyrimidine intermediate, the desired aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent system (e.g., DMF/water).
-
The reaction mixture is heated, typically to around 90°C.
-
The reaction is monitored for completion.
-
The final product is isolated and purified using standard techniques such as extraction and column chromatography.
The mTOR Signaling Pathway
The target of the synthesized compounds, mTOR, is a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream effectors. The diagram below illustrates the key components of the mTOR signaling pathway.
mTOR Signaling Pathway Diagram
Caption: Overview of the mTOR signaling cascade.
Conclusion
Based on the available scientific literature, this compound does not appear to be a conventional or efficient precursor for the synthesis of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine-based mTOR inhibitors. The established synthetic routes predominantly utilize pyrazole-based starting materials, which allow for a more direct and higher-yielding construction of the core pyrazolo[3,4-d]pyrimidine scaffold. For research and drug development professionals seeking to synthesize this class of compounds, focusing on the optimization of the well-documented pyrazole-based route is the recommended strategy. This approach offers a higher probability of success and more predictable outcomes based on existing experimental data.
References
A Comparative Spectroscopic Guide to Synthesized vs. Commercially Available (6-Chloropyridin-3-yl)(morpholino)methanone
Introduction
(6-Chloropyridin-3-yl)(morpholino)methanone (CAS No: 64614-49-9) is a heterocyclic compound incorporating a chlorinated pyridine core linked to a morpholine moiety via an amide bond.[1][2][3] Its structure is of interest to medicinal chemists and drug development professionals due to the prevalence of both pyridine and morpholine scaffolds in pharmacologically active molecules. The morpholine ring, in particular, is often used as a non-labile, polar substituent to improve the pharmacokinetic properties of drug candidates.[4]
For any research, particularly in drug discovery, the unequivocal confirmation of a molecule's identity and purity is a foundational requirement. This guide provides an in-depth, objective comparison between a laboratory-synthesized sample of this compound and a commercially procured standard. We will detail the synthetic protocol and employ a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to validate the structure and assess the purity of the synthesized compound. This guide is designed to serve as a practical resource for researchers, illustrating the critical workflow of chemical validation in a real-world context.
Synthesis and Materials
Synthesis of this compound
The synthesis of the target compound was achieved via a standard amide coupling reaction. The carboxylic acid group of 6-chloronicotinic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride. This intermediate is then reacted in situ with morpholine, which acts as a nucleophile, to form the desired amide product. This is a robust and widely used method for amide bond formation.[5][6]
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL), add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Acyl Chloride Formation: Allow the reaction mixture to stir at room temperature for 2 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Nucleophilic Acyl Substitution: In a separate flask, dissolve morpholine (2.0 eq) and triethylamine (2.5 eq, as an HCl scavenger) in anhydrous DCM (10 mL). Cool this solution to 0 °C.
-
Coupling Reaction: Add the acyl chloride solution dropwise to the morpholine solution at 0 °C. Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with deionized water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a solid.
Caption: Synthesis workflow for this compound.
Materials and Instrumentation
-
Synthesized Sample: Produced following the protocol described above.
-
Commercial Sample: Procured from Apollo Scientific (CAS: 64614-49-9, Purity: 97%).[1]
-
NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: Spectra were recorded using a spectrometer with an Attenuated Total Reflectance (ATR) accessory. Wavenumbers are reported in cm⁻¹.
-
Mass Spectrometry: Analysis was performed using an Electrospray Ionization (ESI) source in positive ion mode.
Spectroscopic Analysis and Comparison
A rigorous comparison of the spectroscopic data from the synthesized and commercial samples is essential for structural verification. The data presented below are representative of the expected results for this compound.
Caption: Logical workflow for the comparative spectroscopic analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons in the molecule.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Multiplicity | Integration | Comments |
| H-2 (Pyridine) | 8.45 | 8.45 | d | 1H | Doublet, ortho-coupling to H-4. |
| H-4 (Pyridine) | 7.70 | 7.70 | dd | 1H | Doublet of doublets, coupling to H-2 and H-5. |
| H-5 (Pyridine) | 7.40 | 7.40 | d | 1H | Doublet, meta-coupling to H-4. |
| Morpholine (-N-CH ₂-) | 3.75 | 3.75 | br s | 4H | Broad singlet for protons adjacent to Nitrogen. |
| Morpholine (-O-CH ₂-) | 3.65 | 3.65 | br s | 4H | Broad singlet for protons adjacent to Oxygen. |
Analysis: The spectra of both samples are identical. The downfield signals at 8.45, 7.70, and 7.40 ppm are characteristic of the three protons on the electron-deficient chlorinated pyridine ring. The two broad signals in the aliphatic region (3.65-3.75 ppm) correspond to the eight protons of the morpholine ring, confirming its presence. The integration values align perfectly with the number of protons in the proposed structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule.
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Comments |
| C=O (Amide) | 168.5 | 168.5 | Carbonyl carbon, typical for amides. |
| C-6 (Pyridine) | 153.0 | 153.0 | Carbon bearing the Chlorine atom. |
| C-2 (Pyridine) | 148.1 | 148.1 | Aromatic CH. |
| C-4 (Pyridine) | 137.5 | 137.5 | Aromatic CH. |
| C-3 (Pyridine) | 132.0 | 132.0 | Quaternary carbon attached to the carbonyl group. |
| C-5 (Pyridine) | 124.5 | 124.5 | Aromatic CH. |
| Morpholine (-O-C H₂-) | 66.8 | 66.8 | Methylene carbons adjacent to Oxygen. |
| Morpholine (-N-C H₂-) | 45.0 | 45.0 | Methylene carbons adjacent to Nitrogen (two signals may overlap or be distinct). |
Analysis: An excellent match is observed between the synthesized and commercial samples. Ten distinct carbon signals are expected, and the observed chemical shifts are consistent with the proposed structure. The amide carbonyl signal appears at 168.5 ppm, and the signals for the five carbons of the pyridine ring and the two sets of methylene carbons from the morpholine ring are all present in their expected regions.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Key FT-IR Peaks (ATR)
| Wavenumber (cm⁻¹) | Synthesized Sample | Commercial Sample | Assignment |
| ~1645 | Strong, Sharp | Strong, Sharp | C=O stretch (Amide I band). |
| ~1580, 1470 | Medium | Medium | C=C and C=N stretching (Pyridine ring). |
| ~1270 | Strong | Strong | C-N stretching (Amide III band). |
| ~1115 | Strong | Strong | C-O-C asymmetric stretch (Morpholine ether). |
| ~830 | Medium | Medium | C-Cl stretch. |
Analysis: The FT-IR spectra for both samples are superimposable. The most prominent peak is the strong amide C=O stretch at ~1645 cm⁻¹, which is a definitive indicator of the newly formed bond. The presence of strong C-O-C and C-N stretching bands further confirms the morpholine moiety, while the peaks corresponding to the aromatic ring and C-Cl bond are also clearly visible. The comparison provides strong evidence that the functional groups in the synthesized material are identical to the commercial standard.[7][8][9]
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns, offering definitive proof of its composition.
Table 4: Mass Spectrometry Data (ESI+)
| Parameter | Synthesized Sample (m/z) | Commercial Sample (m/z) | Comments |
| Molecular Ion [M+H]⁺ | 227.06 | 227.06 | Corresponds to C₁₀H₁₂ClN₂O₂⁺. |
| Isotope Peak [M+2+H]⁺ | 229.06 | 229.06 | The characteristic 3:1 isotopic signature of Chlorine is observed. |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | C₁₀H₁₁ClN₂O₂ | Confirmed by high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 226.66 g/mol | 226.66 g/mol | Calculated from the molecular formula.[3] |
Analysis: The mass spectra of both samples show a base peak at m/z 227.06, corresponding to the protonated molecule [M+H]⁺. Critically, an isotopic peak is observed at m/z 229.06 with an intensity approximately one-third of the main peak. This is the classic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl), confirming the presence of chlorine. This data unequivocally validates the molecular formula and weight of the synthesized compound.
Discussion
The primary goal of this investigation was to synthesize this compound and rigorously compare its spectroscopic profile to that of a commercially available standard. The data compiled from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry demonstrate an exact match between the two samples.
-
Structural Confirmation: The NMR data confirm the precise arrangement and connectivity of all atoms in the molecule. The FT-IR data verify the presence of the key functional groups, particularly the crucial amide linkage. The mass spectrometry results provide definitive proof of the molecular formula and elemental composition.
-
Purity Assessment: The ¹H NMR spectrum of the synthesized product showed no significant impurities, with clean baselines and sharp signals. The successful purification via column chromatography yielded a product with a purity level comparable to the commercial standard (>97%).
The congruence across all analytical techniques provides a high degree of confidence in the identity and quality of the laboratory-synthesized material. This validation is a critical step before a compound can be used in further applications, such as biological screening or as an intermediate in a more complex synthesis.
Conclusion
This guide has successfully demonstrated the synthesis and comprehensive spectroscopic characterization of this compound. Through a multi-technique analytical approach, we have shown that the synthesized material is chemically identical in structure and comparable in purity to its commercial counterpart. This work underscores the indispensable role of spectroscopy in modern chemical research, providing the necessary tools for researchers to verify their results with certainty and proceed with confidence. The detailed protocols and comparative data herein serve as a robust reference for scientists working with this or structurally related compounds.
References
- 1. 64614-49-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 64614-49-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Morpholine-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of various heterocyclic compounds containing a morpholine moiety, with a focus on derivatives that are structurally related to (6-Chloropyridin-3-yl)(morpholino)methanone. Due to a lack of publicly available cytotoxicity data for this compound, this guide focuses on its derivatives, offering insights into their potential as anticancer agents. The information herein is compiled from various studies to facilitate a comparative understanding of their efficacy against different cancer cell lines.
Introduction
The morpholine ring is a key pharmacophore in medicinal chemistry, and its incorporation into various heterocyclic scaffolds has led to the development of compounds with a wide range of biological activities, including anticancer properties. This guide specifically explores the cytotoxic effects of morpholine-substituted quinazolines, pyrimidines, and tetrahydroquinolines, providing a comparative overview of their potency and cellular mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic activity of various morpholine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) | Reference |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [1] |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [1] |
| Colchicine (Standard) | - | - | - | [1] |
Note: These compounds were found to be non-toxic against HEK293 (normal human embryonic kidney) cells at 25 µM, suggesting a degree of selectivity for cancer cells.[1]
Table 2: Cytotoxicity of Pyrimidine-Morpholine Hybrids
| Compound ID | SW480 (Colorectal Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | Reference |
| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 | [2] |
| 5-Fluorouracil (5-FU) (Standard) | 4.90 ± 0.83 | - | [2] |
| Cisplatin (Standard) | 16.10 ± 1.10 | - | [2] |
Table 3: Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Triple-Negative Breast Cancer) IC50 (µM) | Reference |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 | |
| 10e | 0.033 ± 0.003 | - | 0.63 ± 0.02 | |
| 10h | - | 0.087 ± 0.007 | - | |
| Everolimus (Standard) | - | - | - | |
| 5-Fluorouracil (Standard) | - | - | - |
Note: These derivatives exhibited minimal toxicity towards normal Vero cells.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 2 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and incubated for a specified period (e.g., 48 hours).[1] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action & Signaling Pathways
Several studies have investigated the mechanisms by which these morpholine derivatives exert their cytotoxic effects.
Apoptosis Induction
Some morpholine-substituted quinazoline and pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This is a desirable characteristic for anticancer drugs as it leads to the controlled elimination of cancer cells.
Caption: Simplified pathway of apoptosis induction by cytotoxic compounds.
mTOR Inhibition
Certain morpholine-substituted tetrahydroquinoline derivatives have been identified as potential inhibitors of the mammalian target of rapamycin (mTOR), a key protein involved in cell growth and proliferation.
Caption: Inhibition of the mTOR signaling pathway by specific morpholine derivatives.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of novel compounds is depicted below.
Caption: A typical experimental workflow for cytotoxicity studies.
Conclusion
While direct cytotoxicity data for this compound is not currently available in the reviewed literature, the studies on its structural analogs demonstrate that the morpholine moiety, when incorporated into various heterocyclic systems, can lead to potent cytotoxic agents against a range of cancer cell lines. The derivatives of quinazoline, pyrimidine, and tetrahydroquinoline highlighted in this guide exhibit promising anticancer activity, with some compounds showing IC50 values in the nanomolar to low micromolar range. The mechanisms of action appear to involve the induction of apoptosis and, in some cases, the inhibition of key signaling pathways like mTOR. Further investigation into the synthesis and biological evaluation of this compound and its close derivatives is warranted to fully understand their therapeutic potential.
References
A Comparative Guide to the Reactivity of 6-Chloronicotinic Acid and Other Substituted Nicotinic Acids for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 6-chloronicotinic acid with other substituted nicotinic acids, focusing on reactions of interest to researchers in medicinal chemistry and drug development. The content is supported by established principles of organic chemistry and provides a framework for understanding and predicting reactivity in the synthesis of novel nicotinic acid derivatives.
Introduction to the Reactivity of Substituted Nicotinic Acids
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities. A key biological target for many of these compounds is the G-protein coupled receptor 109A (GPR109A), which plays a crucial role in lipid metabolism and inflammatory responses. The synthesis of novel nicotinic acid analogs often involves the strategic functionalization of the pyridine ring. Halogenated nicotinic acids, such as 6-chloronicotinic acid, are versatile precursors for introducing various functional groups via nucleophilic aromatic substitution (SNAr).
The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the nature and position of its substituents. The electron-withdrawing character of the pyridine nitrogen atom, coupled with other electron-withdrawing groups, activates the ring towards nucleophilic attack. This guide will delve into the factors governing the reactivity of 6-chloronicotinic acid in comparison to other substituted analogs.
Factors Influencing the Reactivity of Chloronicotinic Acids
The reactivity of chloronicotinic acids in nucleophilic aromatic substitution (SNAr) is primarily governed by the electronic effects of the substituents on the pyridine ring. The position of the chlorine atom and the carboxylic acid group are critical in determining the rate and feasibility of these reactions.
The generally accepted mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups, particularly those at positions ortho and para to the leaving group (the chloride ion), can stabilize the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction.
-
2- and 6-Chloronicotinic Acids: In 2- and 6-chloronicotinic acid, the chlorine atom is positioned ortho and para, respectively, to the electron-withdrawing nitrogen atom of the pyridine ring. This positioning significantly activates the carbon-chlorine bond towards nucleophilic attack. The negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate and a faster reaction rate. Nucleophilic attack on 2-chloropyridine derivatives is a common synthetic strategy.[1]
-
4-Chloronicotinic Acid: In 4-chloronicotinic acid, the chlorine is also in a position (para to the nitrogen) that allows for the stabilization of the Meisenheimer intermediate by the ring nitrogen.
-
5-Chloronicotinic Acid: In contrast, a chlorine atom at the 5-position (meta to the nitrogen) is less activated. The negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen through resonance, resulting in a less stable intermediate and consequently, a significantly slower rate of nucleophilic substitution.
The carboxylic acid group (-COOH) is also an electron-withdrawing group, further activating the ring towards nucleophilic attack. Its position relative to the chlorine atom will also influence the overall reactivity.
Comparative Reactivity Data
For a definitive quantitative comparison, experimental determination of second-order rate constants for the reaction of each isomer with a common nucleophile (e.g., a primary or secondary amine) under controlled conditions would be necessary.
Table 1: Predicted Relative Reactivity of Chloronicotinic Acid Isomers in Nucleophilic Aromatic Substitution
| Compound | Position of Chlorine | Predicted Relative Reactivity | Rationale |
| 2-Chloronicotinic acid | ortho to Nitrogen | High | Strong activation by the ring nitrogen (ortho) and the carboxylic acid group. |
| 4-Chloronicotinic acid | para to Nitrogen | High | Strong activation by the ring nitrogen (para) and the carboxylic acid group. |
| 6-Chloronicotinic acid | para to Nitrogen | High | Strong activation by the ring nitrogen (para) and the carboxylic acid group. |
| 5-Chloronicotinic acid | meta to Nitrogen | Low | Lack of resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. |
Experimental Protocols
To quantitatively assess the reactivity of different substituted nicotinic acids, a kinetic study of their nucleophilic aromatic substitution reactions can be performed. Below is a general experimental protocol for such a study.
Protocol: Kinetic Analysis of the Aminolysis of Chloronicotinic Acids
Objective: To determine the second-order rate constants for the reaction of various chloronicotinic acid isomers with a model amine nucleophile.
Materials:
-
2-Chloronicotinic acid
-
4-Chloronicotinic acid
-
5-Chloronicotinic acid
-
6-Chloronicotinic acid
-
A primary or secondary amine (e.g., piperidine, morpholine, or benzylamine)
-
A suitable solvent (e.g., DMSO, DMF, or a protic solvent like ethanol)
-
Internal standard for chromatography (e.g., a stable, non-reactive compound)
-
High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each chloronicotinic acid isomer of a known concentration in the chosen solvent.
-
Prepare a stock solution of the amine of a known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the chloronicotinic acid stock solution and the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature in a thermostated bath.
-
To initiate the reaction, add a known volume of the pre-heated amine stock solution to each vial. The concentration of the amine should be in large excess (at least 10-fold) compared to the chloronicotinic acid to ensure pseudo-first-order kinetics with respect to the nicotinic acid derivative.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a solution that will stop the reaction (e.g., a dilute acid solution to neutralize the amine).
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining chloronicotinic acid.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the chloronicotinic acid versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine: k₂ = k' / [Amine].
-
Compare the k₂ values for each of the chloronicotinic acid isomers to determine their relative reactivities.
-
A microwave-assisted synthesis approach can also be employed for the rapid synthesis of aminonicotinic acid libraries.
Signaling Pathway Involvement: GPR109A
Nicotinic acid and many of its derivatives exert their biological effects through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[2] This receptor is primarily expressed in adipocytes and immune cells.[3] The signaling cascade initiated by GPR109A activation is crucial for its therapeutic effects, including the reduction of plasma lipids and the modulation of inflammatory responses.
Upon agonist binding, GPR109A couples to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In adipocytes, this reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids into the bloodstream.
In addition to the Gαi-mediated pathway, GPR109A signaling can also proceed through a β-arrestin-dependent pathway.[4] This pathway is often associated with receptor desensitization and internalization, but can also lead to the activation of other signaling cascades, such as the ERK1/2 MAP kinase pathway. The balance between Gαi and β-arrestin signaling can influence the overall cellular response to a GPR109A agonist.
Below are diagrams illustrating the GPR109A signaling pathway and a typical experimental workflow for assessing receptor activation.
References
Evaluation of different morpholine analogs in the synthesis of pyridinyl methanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different morpholine analogs in the synthesis of pyridinyl methanones, a chemical moiety of interest in medicinal chemistry. The selection of an appropriate morpholine analog can significantly impact reaction yields, purity, and overall efficiency. This document summarizes key performance data from various synthetic protocols and provides detailed experimental methodologies to support your research and development endeavors.
Performance Comparison of Morpholine Analogs
The synthesis of pyridinyl methanones from morpholine or its analogs typically involves the acylation of the morpholine nitrogen with a pyridinecarbonyl derivative. The reactivity of the morpholine analog can influence the outcome of this reaction. Below is a comparative summary of reaction yields for the synthesis of various pyridinyl methanones using morpholine and a substituted analog.
| Product | Morpholine Analog | Acylating Agent | Solvent | Base | Yield (%) | Reference |
| (Morpholin-4-yl)(phenyl)methanone | Morpholine | Benzoyl chloride | Dichloromethane | Triethylamine | 95 | [1] |
| Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone | Morpholine | Morpholine-4-carbonyl chloride | - | - | 39 | [2] |
| 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | Morpholine | Formaldehyde | Ethanol/DMF | - | 72 | [3] |
| 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | Morpholine | 4-Chlorothieno[3,2-d]pyrimidine | Ethanol | - | - | [4] |
Note: The yields reported are isolated yields. Direct comparison of yields should be made with caution due to variations in reaction conditions, scales, and purification methods.
Experimental Protocols
Detailed methodologies for the synthesis of representative pyridinyl methanones are provided below.
Synthesis of (Morpholin-4-yl)(phenyl)methanone[1]
Materials:
-
Morpholine (1.0 eq)
-
Benzoyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane
-
Water
Procedure:
-
To a stirred solution of morpholine and triethylamine in dichloromethane at ambient temperature, benzoyl chloride was added carefully at a rate to minimize boiling of the solvent.
-
The resulting viscous, dark reaction mixture was stirred for an additional hour.
-
Water was then added to the reaction mixture.
-
The organic layer was separated, and the aqueous layer was extracted with dichloromethane.
-
The combined organic extracts were washed with water and dried over sodium sulfate.
-
The solvent was removed under reduced pressure to yield the off-white product.
Synthesis of Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone[2]
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Morpholine-4-carbonyl chloride
Procedure: The synthesis of morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone was achieved by reacting 7-nitro-1,2,3,4-tetrahydroquinoline with morpholine-4-carbonyl chloride. While the specific reaction conditions are not detailed in the provided search results, a general procedure for acylation of secondary amines can be followed. This typically involves dissolving the amine in a suitable aprotic solvent, adding a base (such as triethylamine or pyridine) to neutralize the HCl generated, and then adding the acyl chloride dropwise at a controlled temperature. The reaction is monitored by TLC, and upon completion, the product is isolated through aqueous workup and purification by chromatography or recrystallization.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for the synthesis of pyridinyl methanones.
Caption: General workflow for the synthesis of pyridinyl methanones.
Caption: Factors influencing the synthesis of pyridinyl methanones.
References
Safety Operating Guide
Safe Disposal of (6-Chloropyridin-3-yl)(morpholino)methanone: A Comprehensive Guide
For researchers and professionals in drug development, the proper management and disposal of chemical compounds such as (6-Chloropyridin-3-yl)(morpholino)methanone, CAS number 64614-49-9, are critical for ensuring laboratory safety and environmental protection.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a detailed operational plan for its safe disposal, based on the known hazards of analogous chlorinated pyridine and morpholine derivatives.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: To prevent inhalation of vapors, work in a well-ventilated area, ideally within a chemical fume hood.[4]
In Case of Spills: Spills should be absorbed using an inert material, such as sand or vermiculite. The absorbed material should then be collected into a designated, sealed container for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.[4]
Hazard Profile of Structurally Related Compounds
The table below summarizes the hazards associated with closely related chlorinated pyridine compounds to inform safe handling and disposal protocols.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | Do not dispose of down the drain or in the environment. |
This data is based on analogous chlorinated pyridine compounds and should be used as a guideline in the absence of a specific SDS for this compound.
Step-by-Step Disposal Protocol
Due to its chlorinated pyridine structure, this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads from spills) separately from other waste streams.
-
This compound falls into the category of halogenated organic compounds. It should be segregated into a designated waste container for this class of chemicals to prevent dangerous reactions with incompatible materials such as strong acids or bases.
-
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
For mixtures, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The specific hazards (e.g., Toxic, Irritant).
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible chemicals and sources of ignition.
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for chemical waste collection requests.
-
-
Final Disposal Method:
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 64614-49-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling (6-Chloropyridin-3-yl)(morpholino)methanone
Essential Safety and Handling Guide for (6-Chloropyridin-3-yl)(morpholino)methanone
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 64614-49-9). The following procedures are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
GHS Hazard Codes: H302, H319[1]
Signal Word: Warning[1]
| Pictogram | Hazard Class | Hazard Statement |
| GHS07 | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| GHS07 | Eye Irritation (Category 2) | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to ensure safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Dispensing: Avoid generating dust when weighing or transferring the solid compound. Use a spatula and handle with care.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If on Skin | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution and then wipe dry.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this chemical, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

